Quinoline-6-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNAJWHTELQUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453374 | |
| Record name | Quinoline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-43-4 | |
| Record name | 6-Quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-6-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Properties of Quinoline-6-carboxamide
This technical guide provides a comprehensive overview of the fundamental properties of this compound, a key heterocyclic aromatic organic compound. This document consolidates essential data on its physicochemical characteristics, synthesis protocols, and biological activities, with a focus on its role in recent drug discovery and development.
Physicochemical Properties
This compound is a derivative of quinoline, a bicyclic heteroaromatic compound. Its chemical structure consists of a quinoline ring substituted with a carboxamide group at the 6-position. The presence of the quinoline nucleus and the carboxamide group imparts specific chemical and physical properties that are crucial for its biological interactions and pharmaceutical applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 5382-43-4 | [1] |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)C(=O)N)N=C1 | [1] |
| InChI | InChI=1S/C10H8N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13) | [1] |
| XLogP3 | 0.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 172.063662883 Da | [1] |
| Monoisotopic Mass | 172.063662883 Da | [1] |
| Topological Polar Surface Area | 56 Ų | [1] |
| Heavy Atom Count | 13 | [1] |
| Complexity | 205 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives typically starts from quinoline-6-carboxylic acid. Various methodologies have been developed to achieve this transformation, often involving the activation of the carboxylic acid group followed by amidation.
General Synthesis Workflow
Experimental Protocol 1: Synthesis via Acyl Chloride Intermediate [2][3]
This common two-step method involves the initial conversion of quinoline-6-carboxylic acid to its more reactive acyl chloride, followed by amidation.
-
Step 1: Formation of Quinoline-6-carbonyl chloride
-
To a solution of quinoline-6-carboxylic acid in a dry aprotic solvent (e.g., toluene or dichloromethane), add thionyl chloride or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added.
-
Reflux the mixture for a period of 4-6 hours.[2]
-
Monitor the reaction by an appropriate method (e.g., TLC) until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude quinoline-6-carbonyl chloride, which is often used in the next step without further purification.
-
-
Step 2: Amidation
-
Dissolve the crude quinoline-6-carbonyl chloride in a suitable dry solvent (e.g., THF or DCM).
-
Cool the solution in an ice bath.
-
Introduce the amine source. For the synthesis of the primary amide, ammonia gas can be bubbled through the solution, or an aqueous solution of ammonia can be used.[3] For substituted amides, a primary or secondary amine is added, often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct.
-
Stir the reaction mixture at room temperature overnight.
-
After completion, the product can be isolated by filtration if it precipitates, or by extraction after washing with water and brine.
-
The crude product can be purified by recrystallization or column chromatography.
-
Experimental Protocol 2: Direct Amide Coupling [4]
This one-pot method circumvents the need to isolate the acyl chloride intermediate by using coupling reagents to facilitate the direct formation of the amide bond.
-
In a reaction vessel, dissolve quinoline-6-carboxylic acid, the desired amine (1.0-1.5 equivalents), and a coupling reagent (e.g., BOP reagent, HBTU, EDC) in a dry polar aprotic solvent such as DMF.
-
Add an organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-5 equivalents), to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction's progress using TLC or LC/MS.
-
Upon completion, dilute the reaction mixture with cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under suction to yield the crude product, which can be further purified if necessary.[4]
Biological Activities and Signaling Pathways
This compound and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities. They have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents, among others.[5][6][7]
Anticancer Activity
Derivatives of this compound have shown promise as anticancer agents through various mechanisms of action.[5] Some derivatives function as inhibitors of crucial enzymes involved in cancer progression, such as topoisomerases and protein kinases.[5]
-
P2X7 Receptor Antagonism: Certain this compound derivatives act as antagonists of the P2X7 receptor (P2X7R), which is overexpressed in several types of cancer.[2] Antagonism of P2X7R has been shown to attenuate cancer growth by affecting downstream signaling pathways.[2]
-
Signaling Pathways: P2X7R antagonists, including quinoline-based compounds, can reduce the activity of the PI3K/AKT/GSK3/MYCN and HIF1-VEGF signaling pathways.[2] These pathways are critical for cell proliferation, survival, and angiogenesis in tumors.
-
Induction of Apoptosis: Some derivatives, such as 6-cinnamamido-quinoline-4-carboxamides, have been shown to impair lysosome function, which disrupts autophagy and leads to apoptotic cell death in cancer cells.[6] This process can be mediated by the activation of the extracellular signal-regulated kinase (ERK) pathway.[6][8]
Antimicrobial Activity
Novel quinoline-6-carboxamides have been synthesized and evaluated for their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with some compounds showing notable activity.[4]
Other Biological Activities
The quinoline carboxamide scaffold is versatile, and its derivatives have been explored for a multitude of other therapeutic applications, including:
-
Antimalarial: Quinoline-4-carboxamide derivatives have been identified with potent multistage antimalarial activity, acting through a novel mechanism involving the inhibition of translation elongation factor 2 (PfEF2).[9]
-
mGluR1 Antagonists: Certain 2-substituted quinoline-6-carboxamides have been evaluated as metabotropic glutamate receptor type 1 (mGluR1) antagonists for potential use in treating neuropathic pain.[10]
Conclusion
This compound and its analogues represent a privileged scaffold in medicinal chemistry and drug development. The synthetic accessibility and the possibility for diverse substitutions on the quinoline ring allow for the fine-tuning of its physicochemical and pharmacological properties. The broad spectrum of biological activities, particularly in oncology, demonstrates the significant potential of this compound class. Further research into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to develop novel and effective therapeutic agents. This guide provides a foundational understanding for researchers and professionals engaged in the exploration and application of this important chemical entity.
References
- 1. This compound | C10H8N2O | CID 11052097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Quinoline-6-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-6-carboxamide is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of its chemical structure and detailed exploration of its synthetic pathways. The synthesis section covers the construction of the quinoline core via established named reactions, focusing on the preparation of the crucial precursor, quinoline-6-carboxylic acid. Furthermore, various methods for the final amidation step to yield this compound are discussed and compared. Detailed experimental protocols and quantitative data are presented to aid in the practical application of these synthetic strategies.
Chemical Structure of this compound
This compound is an organic compound featuring a quinoline bicyclic heteroaromatic system with a carboxamide group substituted at the 6-position.
-
Molecular Formula: C₁₀H₈N₂O
-
IUPAC Name: this compound
-
CAS Number: 5382-43-4
-
Molecular Weight: 172.18 g/mol
-
SMILES: C1=CC2=C(C=CC(=C2)C(=O)N)N=C1[1]
The structure consists of a benzene ring fused to a pyridine ring. The carboxamide functional group (-C(=O)NH₂) at the C-6 position is a key feature, enabling various hydrogen bonding interactions, which is often crucial for its biological activity.
Synthesis of this compound
The synthesis of this compound can be broadly approached via two main strategies:
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Construction of the Quinoline Ring System with a Pre-installed Carboxyl Group: This involves classic quinoline syntheses using a substituted aniline precursor, followed by amidation.
-
Functionalization of a Pre-formed Quinoline Ring: This route involves synthesizing a quinoline ring with a suitable functional group at the 6-position (e.g., a halogen) which is then converted to the carboxamide.
This guide will focus on the first approach, which is a common and versatile method. The overall synthetic workflow is a two-step process:
-
Synthesis of Quinoline-6-carboxylic Acid: The key intermediate.
-
Amidation of Quinoline-6-carboxylic Acid: The final step to obtain the target molecule.
Synthesis of Quinoline-6-carboxylic Acid
The Doebner reaction provides a direct route to quinoline-4-carboxylic acids and can be adapted for the synthesis of quinoline-6-carboxylic acid by using 4-aminobenzoic acid as the starting material.[2]
Reaction: Doebner Reaction Starting Material: 4-Aminobenzoic Acid Reagents: Aldehyde (e.g., acetaldehyde), Pyruvic Acid Principle: The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[2] When 4-aminobenzoic acid is used, the resulting quinoline will have the carboxylic acid group at the 6-position.
Experimental Protocol: General Procedure for Doebner Reaction
-
Dissolution: Dissolve 4-aminobenzoic acid (1 equivalent) in a suitable solvent, such as ethanol.
-
Addition of Aldehyde: Add an aldehyde (e.g., acetaldehyde, 1 equivalent) to the solution.
-
Addition of Pyruvic Acid: Slowly add pyruvic acid (1 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and isolate the crude product. Purification can be achieved by recrystallization from a suitable solvent.
Amidation of Quinoline-6-carboxylic Acid
The final step is the conversion of the carboxylic acid to the primary amide. This can be achieved through various amide coupling methods. The general principle involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia or an ammonia equivalent.
2.2.1. Method 1: Acyl Chloride Formation Followed by Amination
A traditional and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia.
Experimental Protocol:
-
Acyl Chloride Formation:
-
To a solution of quinoline-6-carboxylic acid (1 equivalent) in a dry, inert solvent (e.g., toluene or dichloromethane), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (2-3 equivalents).
-
A catalytic amount of dry dimethylformamide (DMF) can be added if using thionyl chloride.
-
Heat the mixture to reflux for 2-4 hours or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude quinoline-6-carbonyl chloride.
-
-
Amination:
-
Dissolve the crude acyl chloride in a dry, inert solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
2.2.2. Method 2: Direct Amide Coupling with Coupling Reagents
Modern synthetic chemistry offers a variety of coupling reagents that facilitate the direct formation of an amide bond from a carboxylic acid and an amine (in this case, an ammonia source) under milder conditions, avoiding the need to isolate the acyl chloride.
Common Coupling Reagents:
-
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) [3]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
PNT (Phosphonitrilic chloride trimer)
Experimental Protocol: General Procedure using a Coupling Reagent (e.g., BOP)
-
Reaction Setup: To a solution of quinoline-6-carboxylic acid (1 equivalent) in a dry aprotic solvent such as DMF, add a suitable amine source (e.g., ammonium chloride, 1.5 equivalents).
-
Addition of Reagents: Add the coupling reagent (e.g., BOP, 1.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Monitoring: Monitor the completion of the reaction using LC/MS or TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. The solid precipitate of this compound is then collected by filtration, washed with water, and dried under suction. Further purification can be done by recrystallization.
Quantitative Data
The choice of synthetic route and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes some reported yields for the synthesis of quinoline-carboxamide derivatives, which can serve as a reference for optimizing the synthesis of the parent compound.
| Starting Material | Amine | Coupling Reagent/Method | Solvent | Base | Reaction Time | Yield (%) | Reference |
| Quinoline-6-carboxylic acid | Various amines | BOP | DMF | TEA | 12 h | Good | [4] (General method for derivatives) |
| Substituted quinoline-6-carboxylic acids | Various amines | HBTU | - | - | - | - | [3] (For derivatives) |
| 6-Iodoquinoline | tert-Butylamine | Pd(OAc)₂/XantPhos, CO | DMF | Et₃N | 6 h | - | [5] (For N-tert-butyl derivative) |
Mandatory Visualizations
Synthetic Workflow for this compound
Caption: Synthetic pathway to this compound.
Logical Relationship of Amidation Methods
Caption: Comparison of amidation strategies.
References
- 1. iajpr.com [iajpr.com]
- 2. iipseries.org [iipseries.org]
- 3. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]
- 4. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoline-6-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-6-carboxamide core is a significant pharmacophore in modern medicinal chemistry, forming the foundation of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this privileged scaffold. We delve into the historical synthetic routes that paved the way for its creation, detail the experimental protocols for its synthesis and biological evaluation, and present its multifaceted biological activities through clearly structured data and pathway diagrams. This document serves as an in-depth resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
A Historical Perspective: The Genesis of the Quinoline Scaffold
The story of this compound is intrinsically linked to the broader history of quinoline chemistry. Quinoline itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1][2] This discovery sparked immense interest in the scientific community, leading to the development of numerous synthetic methods for the quinoline ring system in the latter half of the 19th century.[1][3] These classical named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, laid the fundamental groundwork for accessing a wide variety of quinoline derivatives.[1][4]
While a singular, seminal publication detailing the very first synthesis of the parent this compound is not readily apparent in historical records, its creation is a direct extension of these early synthetic endeavors. The synthesis of quinoline-6-carboxylic acid, the immediate precursor, can be achieved through methods such as the oxidation of 6-methylquinoline.[5] The subsequent conversion of the carboxylic acid to the carboxamide is a standard and well-established chemical transformation. It is therefore understood that the discovery of this compound was not a singular event but rather an inevitable outcome of the systematic exploration of quinoline chemistry.
The true value of the this compound scaffold emerged as medicinal chemists began to explore its potential as a versatile template for drug design. By modifying the carboxamide group and substituting the quinoline ring, a vast chemical space could be explored, leading to the discovery of compounds with a wide range of biological activities.
Synthetic Strategies and Experimental Protocols
The synthesis of this compound and its derivatives generally follows a two-step process: the preparation of the quinoline-6-carboxylic acid core, followed by an amide coupling reaction.
Synthesis of Quinoline-6-carboxylic Acid
Historically, the Pfitzinger reaction has been a key method for the synthesis of quinoline-4-carboxylic acids and can be adapted for other isomers.[6] However, a more direct route to quinoline-6-carboxylic acid involves the oxidation of a pre-existing 6-substituted quinoline, such as 6-methylquinoline.
Experimental Protocol: Oxidation of 6-Methylquinoline
-
Materials: 6-Methylquinoline, Chromium trioxide, Sulfuric acid, Water.
-
Procedure: 6-Methylquinoline is dissolved in a mixture of water and sulfuric acid at 0°C.[5] Chromium trioxide is then added in portions.[5] The reaction mixture is heated to reflux for 24 hours.[5] After cooling, the product, quinoline-6-carboxylic acid, is isolated and purified.
Amide Coupling to Form this compound
The conversion of quinoline-6-carboxylic acid to its corresponding carboxamide is typically achieved through an amide coupling reaction. This can be performed via an acyl chloride intermediate or by using peptide coupling reagents.
Experimental Protocol: Amide Coupling using BOP Reagent
-
Materials: Quinoline-6-carboxylic acid, desired amine, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), Triethylamine (TEA), Dimethylformamide (DMF).
-
Procedure: To a solution of quinoline-6-carboxylic acid in DMF, the desired amine, BOP reagent, and TEA are added.[7] The reaction mixture is stirred at room temperature for 12 hours.[7] The completion of the reaction is monitored by LC/MS.[7] The product is isolated by precipitation in ice-cold water, followed by filtration and drying.[7]
Experimental Workflow: General Synthesis of this compound Derivatives
Caption: General workflow for the synthesis of this compound derivatives.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning this scaffold as a valuable starting point for drug discovery programs in various therapeutic areas.
Antibacterial Activity
Several studies have highlighted the potential of this compound derivatives as antibacterial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Antibacterial Activity of this compound Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| QS3 | P. aeruginosa | 64 | [8] |
| QS3 | E. faecalis | 128 | [8] |
| QS3 | E. coli | 128 | [8] |
| Compound 6c | MRSA | 0.75 | [9] |
| Compound 6c | VRE | 0.75 | [9] |
| Compound 6c | MRSE | 2.50 | [9] |
| Various | E. coli & S. aureus | Active | [7] |
Anticancer Activity
The quinoline motif is present in several clinically used anticancer drugs, and derivatives of this compound have also been investigated for their cytotoxic effects against various cancer cell lines.[10]
Table 2: In Vitro Anticancer Activity of Quinoline-4,6-dicarboxamide Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| CiQ derivatives (general) | Various human cancer cell lines | 0.3 to <10 | [10] |
| Compound 89 (4-oxoquinoline-3-carboxamide) | ACP-03 (gastric) | < 0.274 | [11] |
| Compound 90 (4-oxoquinoline-3-carboxamide) | ACP-03 (gastric) | < 0.274 | [11] |
Modulation of P2X7 Receptor
This compound derivatives have been identified as potent antagonists of the P2X7 receptor (P2X7R), a ligand-gated ion channel involved in inflammation and cancer.[12][13]
Table 3: P2X7R Antagonistic Activity of this compound Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| 2e (4-fluoro analog) | h-P2X7R | 0.624 | [12] |
| 2f (4-iodo analog) | h-P2X7R | 0.566 | [12] |
| 2g (4-chloro analog) | h-P2X7R | 0.813 | [12] |
P2X7 Receptor Signaling Pathway
Caption: Inhibition of the P2X7R signaling pathway by this compound derivatives.
Modulation of mGluR1
Certain 2-substituted quinoline-6-carboxamides have been synthesized and evaluated as potential negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGluR1), which is a target for the treatment of neuropathic pain.[14]
Table 4: mGluR1 Antagonistic Activity of 2-Substituted this compound Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| 13c | mGluR1 | 2.16 | [14] |
mGluR1 Signaling Pathway
Caption: Modulation of the mGluR1 signaling pathway by this compound derivatives.
Conclusion
The this compound scaffold, born from the rich history of quinoline chemistry, has established itself as a cornerstone in the field of medicinal chemistry. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutics. From fighting bacterial infections and cancer to modulating key signaling pathways involved in inflammation and pain, the this compound core offers a fertile ground for the development of next-generation drugs. This technical guide provides a foundational understanding of this important chemical entity, serving as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.
References
- 1. iipseries.org [iipseries.org]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. benchchem.com [benchchem.com]
- 5. 6-Quinolinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 8. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]
Technical Whitepaper: Biological Activity of Novel Quinoline-6-Carboxamide Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This technical guide focuses on the biological activities of a specific subclass, novel quinoline-6-carboxamide compounds. By incorporating a carboxamide linkage at the 6-position, researchers have developed potent agents with diverse mechanisms of action.[1] This paper compiles and reviews the anticancer, antimicrobial, and enzyme inhibitory activities of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development in this promising area.
Anticancer Activity
Novel this compound derivatives have emerged as a significant class of potential anticancer agents.[4] Their mechanisms of action are diverse, ranging from the induction of apoptosis and disruption of autophagy to the inhibition of key enzymes involved in cancer progression.[1][5] The versatility of the this compound scaffold allows for structural modifications that can be tailored to target specific cancer cell vulnerabilities.[6]
Mechanisms of Action
-
Disruption of Lysosome Function and Autophagy: Certain derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) have been shown to impair lysosome function. As weak bases, these compounds can accumulate in lysosomes, reducing their acidity and inhibiting autophagy, a critical process for cancer cell survival under stress. This disruption of autophagic flux ultimately leads to apoptotic cell death.[5]
-
Enzyme Inhibition: Many quinoline carboxamides exert their anticancer effects by inhibiting crucial enzymes. This includes the inhibition of protein kinases like EGFR and HER-2, topoisomerases, and human dihydroorotate dehydrogenase (DHODH), which are essential for cancer cell proliferation and survival.[7]
-
Apoptosis Induction: The culmination of various cellular stresses induced by these compounds, such as disrupted autophagy or enzyme inhibition, often triggers programmed cell death, or apoptosis. Evidence for this includes the activation of caspases (e.g., caspase-9) and the cleavage of poly (ADP-ribose) polymerase (PARP).[5][7]
Data Presentation: In Vitro Cytotoxicity
The anticancer potential of novel this compound and related derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) values against various cancer cell lines.
| Compound Class/Reference | Target Cell Line(s) | IC₅₀ / GI₅₀ (µM) | Mechanism/Target |
| 6-cinnamamido-quinoline-4-carboxamides (CiQ) [5] | Various leukemia and solid tumor lines | 0.3 - <10 | Lysosome function disruption, Apoptosis |
| Thienoquinoline carboxamide-chalcones [7] | A375 (melanoma) | 0.5 - 3.2 | EGFR TK Inhibition, Apoptosis |
| Quinoline-based EGFR/HER-2 Inhibitors (Comp. 5a) [8] | MCF-7 (breast), A-549 (lung) | 0.025 - 0.082 (GI₅₀, nM) | EGFR/HER-2 dual inhibition |
| This compound Derivatives (Comp. 4i, 4j, 4k) [9] | Cancer cells (unspecified) | Potentially cytotoxic | Ectonucleotidase Inhibition |
| Quinoline-based DNA MTase Inhibitors (Comp. 11, 3) [10] | A549 (lung) | ~4.0 (for 50% survival reduction) | DNA modifying enzyme inhibition |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is frequently used to determine the cytotoxic effects of compounds like quinoline-6-carboxamides.[9][11]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5.0 x 10³ cells per well.[11]
-
Incubation: Allow cells to adhere by incubating overnight at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0-100 µM). Include wells with untreated cells (negative control) and a known cytotoxic drug like cisplatin (positive control).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under the same conditions.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualization: Apoptosis Induction Pathway
Caption: Pathway of apoptosis induction by this compound derivatives.
Antimicrobial Activity
Quinoline-based compounds have a long history as antimicrobial agents, and novel this compound derivatives continue this legacy.[2][12] Researchers have synthesized and evaluated series of these compounds against a variety of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[13][14]
Spectrum of Activity
Studies have shown that quinoline-6-carboxamides possess a broad spectrum of activity. Different substitutions on the carboxamide moiety can significantly influence their potency and selectivity against specific microorganisms. For example, certain synthesized analogues show promising activity against Staphylococcus aureus, Escherichia coli, Aeromonas, and Enterococcus species.[12][15] Antifungal activity has also been reported against strains like Aspergillus flavus and Candida albicans.[14]
Data Presentation: In Vitro Antimicrobial Potency
The antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in disc diffusion assays.
| Compound Series | Target Microorganism(s) | MIC (µg/mL) | Zone of Inhibition (mm) |
| Quinoline-6-carboxamides [12][13] | E. coli, S. aureus | Active in mg level | Not Specified |
| Quinoline carboxamide analogs (1a-1t) [15] | Aeromonas, Enterococcus spp. | Not Specified | Good activity at 200 µg/ml |
| Quinoline-carboxamides esters [16] | Enterococcus faecalis | 0.0775 (mg/ml) | Larger than references |
| Substituted Quinoline Derivatives (Comp. 2, 6) [14] | Bacillus cereus, Staphylococcus spp. | 3.12 - 50 | Not Specified |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][14]
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Dissolve the this compound compound in a suitable solvent (like DMSO) and prepare a stock solution. Create a series of two-fold serial dilutions in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100-200 µL per well.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A known antibiotic like ciprofloxacin can be used as a reference standard.[15]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization: Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Enzyme Inhibition
A primary mechanism through which quinoline-6-carboxamides exert their biological effects is through the inhibition of specific enzymes. This targeted approach is fundamental to their potential therapeutic applications in cancer and other diseases.[1][9]
Key Enzyme Targets
-
Ectonucleotidases (NTPDases, e5'NT): These cell-surface enzymes regulate extracellular nucleotide levels. By converting pro-inflammatory ATP to immunosuppressive adenosine in the tumor microenvironment, they help cancer cells evade the immune system. Quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of several human NTPDase isoforms and e5'NT (CD73), making them promising candidates for cancer immunotherapy.[9]
-
Protein Kinases (EGFR, HER-2): As previously mentioned in the anticancer section, quinoline derivatives are effective inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), which are key drivers in many solid tumors.[8]
-
DNA Modifying Enzymes: Some quinoline-based compounds can inhibit enzymes that act on DNA, such as DNA methyltransferases (DNMTs).[10] This activity can alter gene expression and induce cytotoxicity in cancer cells.
Data Presentation: In Vitro Enzyme Inhibition
Enzyme inhibitory activity is measured by the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound Series | Target Enzyme | IC₅₀ (µM) |
| Quinoline-6-carboxylic acid deriv. (4d) [9] | h-NTPDase1 | 0.28 |
| Quinoline-6-carboxylic acid deriv. (4g) [9] | h-NTPDase3 | 0.32 |
| Quinoline-6-carboxylic acid deriv. (4a) [9] | h-e5'NT (CD73) | 0.092 |
| Quinoline-based inhibitors (Comp. 5a) [8] | EGFR | 0.071 |
| Quinoline-based inhibitors (Comp. 5a) [8] | HER-2 | 0.031 |
| Quinoline-based inhibitors (Comp. 12) [10] | DNMT1 / CamA | ~2.0 |
| This compound benzenesulfonates (2f) [17] | P2X7R | 0.566 |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for measuring enzyme inhibition, which can be adapted for specific enzymes like NTPDases or kinases using appropriate substrates and detection methods (e.g., colorimetric, fluorescent, luminescent).
-
Reagent Preparation: Prepare a reaction buffer specific to the target enzyme. Prepare solutions of the purified enzyme, the substrate (e.g., ATP for NTPDases), and the this compound inhibitor at various concentrations.
-
Assay Setup: In a 96-well plate, add the reaction buffer to all wells.
-
Inhibitor Addition: Add the inhibitor solutions (serial dilutions) to the test wells. Add solvent (e.g., DMSO) to the control wells (100% enzyme activity) and positive inhibitor control wells.
-
Enzyme Addition: Add the enzyme solution to all wells except the "no enzyme" blank. Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
Reaction Termination & Detection: Stop the reaction using a suitable reagent. Measure the product formation using a plate reader. For NTPDase assays, this often involves quantifying the release of inorganic phosphate.[9]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the inhibitor concentration and determine the IC₅₀ value.
Visualization: Mechanism of Enzyme Inhibition
Caption: Competitive inhibition of an enzyme by a this compound compound.
Synthesis Strategies
The synthesis of novel this compound derivatives is typically straightforward, allowing for the generation of large libraries for screening. The most common approach involves an amide coupling reaction.
General Synthetic Route
The core synthesis involves the reaction of quinoline-6-carboxylic acid with a diverse range of primary or secondary amines.[12][13]
-
Activation of Carboxylic Acid: The carboxylic acid group of quinoline-6-carboxylic acid is first activated to make it more reactive. This is often achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9][18]
-
Amide Coupling: The activated acid chloride is then reacted with the desired amine derivative in the presence of a base, such as triethylamine (TEA), to neutralize the HCl byproduct.[13] This reaction forms the stable carboxamide linkage.
-
Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography.[12]
Visualization: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Conclusion
Novel this compound compounds represent a highly versatile and pharmacologically significant class of molecules. The research compiled in this guide demonstrates their potent activity against cancer cells and pathogenic microbes, largely driven by their ability to inhibit specific enzymes and disrupt critical cellular processes like autophagy. The straightforward synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research should continue to explore the diverse targets of these compounds and advance the most promising candidates toward preclinical and clinical development.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of Quinoline-6-Carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimalarial, anti-inflammatory, and neuroprotective activities. The incorporation of a carboxamide linkage, particularly at the 6-position, has proven to be a pivotal strategy for enhancing the biological potency and tuning the mechanistic profile of these agents. This technical guide provides an in-depth exploration of the diverse mechanisms of action of quinoline-6-carboxamide derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Core Mechanisms of Action
This compound derivatives exert their biological effects through a variety of mechanisms, primarily centered around enzyme inhibition, receptor modulation, and the disruption of essential cellular processes.
Anticancer Activity
A significant body of research has focused on the anticancer potential of quinoline-6-carboxamides, revealing a multi-pronged attack on cancer cell proliferation and survival.
1. Enzyme Inhibition:
-
Topoisomerase Inhibition: Certain quinoline and quinolone carboxamide derivatives have been identified as potent inhibitors of topoisomerases. These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and apoptotic cell death in cancer cells.[1]
-
Protein Kinase Inhibition: This class of compounds has been shown to inhibit various protein kinases that are often dysregulated in cancer. Key targets include receptor tyrosine kinases like c-Met and VEGFR2, which are involved in angiogenesis and tumor progression, as well as intracellular signaling kinases like PI3Kα, which is a central node in cell growth and survival pathways.[2][3]
-
Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition: Some derivatives act as inhibitors of hDHODH, an enzyme essential for de novo pyrimidine biosynthesis. By blocking this pathway, these compounds starve cancer cells of the necessary building blocks for DNA and RNA synthesis, thereby halting their proliferation.[1][3]
2. Receptor Modulation:
-
P2X7 Receptor (P2X7R) Antagonism: this compound derivatives have been developed as antagonists of the P2X7 receptor, an ATP-gated ion channel that is often overexpressed in cancer cells and contributes to tumor growth and inflammation.[4][5] Antagonism of P2X7R can lead to reduced cancer cell proliferation and migration.[4]
-
Cannabinoid Receptor 2 (CB2) Agonism: The CB2 receptor is primarily expressed on immune cells and has been implicated in modulating inflammation and cancer cell fate. Some quinoline-6-carboxamides act as potent partial agonists of the CB2 receptor, suggesting a potential immunomodulatory mechanism in their anticancer effects.[1][6]
3. Disruption of Cellular Processes:
-
Lysosome Function Impairment: A series of 6-cinnamamido-quinoline-4-carboxamide derivatives have been shown to impair lysosome function. This disruption alters autophagic flux, leading to the accumulation of cellular waste and ultimately triggering apoptotic cell death.[7] This mechanism is often linked to the activation of the extracellular signal-regulated kinase (ERK) pathway.[7]
Neurological Activity
-
Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism: In the context of neuropathic pain, 2-substituted this compound derivatives have been evaluated as potential mGluR1 antagonists. This receptor is involved in excitatory neurotransmission, and its modulation can alleviate pain symptoms.
Antimalarial Activity
-
Inhibition of Translation Elongation Factor 2 (eEF2): A novel mechanism of action for quinoline-4-carboxamides in treating malaria involves the inhibition of the parasite's translation elongation factor 2 (PfEF2). This enzyme is critical for protein synthesis, and its inhibition effectively halts parasite growth at multiple life-cycle stages.
Quantitative Data Summary
The following tables summarize the biological activity of various this compound derivatives from cited studies.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Target/Cell Line | Activity Type | Value | Reference |
| This compound benzenesulfonates | h-P2X7R | IC50 | 0.566 µM (for 4-iodo compound 2f) | [4] |
| This compound benzenesulfonates | h-P2X7R | IC50 | 0.624 µM (for 4-fluoro compound 2e) | [4] |
| This compound benzenesulfonates | h-P2X7R | IC50 | 0.813 µM (for 4-chloro compound 2g) | [4] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Caco-2, HCT-116 | Cytotoxicity | Significant | |
| 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives | MCF-7, HCT-116 | Cytotoxicity | Potent | |
| 6-nitro-2-p-tolylquinolin-4(1H)-one (5a) | MCF-7 | Pro-apoptotic activity | Most potent in series |
Table 2: Receptor Modulation by this compound Derivatives
| Compound | Receptor | Assay | Activity Type | Value | Reference |
| N-(2-(benzyloxy)phenyl)this compound (4a, PSB-21644) | Human CB2 | β-arrestin-2 recruitment | EC50 | 0.0371 µM | [6] |
| N-(2-(benzyloxy)phenyl)this compound (4a, PSB-21644) | Human CB2 | β-arrestin-2 recruitment | Emax | 65% | [6] |
| N-(2-(benzyloxy)phenyl)this compound (4a, PSB-21644) | Human CB2 | cAMP accumulation | EC50 | 0.0765 µM | [6] |
| N-(2-(benzyloxy)phenyl)this compound (4a, PSB-21644) | Human CB2 | cAMP accumulation | Emax | 57% | [6] |
| N-(4-Ethylphenyl)quinoxaline-6-carboxamide (3j, PSB-18579) | Human CB1 | β-arrestin-2 recruitment | IC50 | 6.78 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the mechanism of action studies of this compound derivatives.
Cell Viability Assays (MTT/WST-8)
These colorimetric assays are used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,500-5,000 cells per well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[8]
-
Reagent Addition:
-
MTT Assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. Subsequently, add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
WST-8 (CCK-8) Assay: Add WST-8 solution to each well and incubate for 1-4 hours.[8][9]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.[8][10] Cell viability is calculated as a percentage of the untreated control.
Calcium Mobilization Assay for P2X7R Antagonism
This assay measures changes in intracellular calcium concentration following receptor activation.
-
Cell Culture: Use cells stably expressing the human P2X7 receptor (e.g., h-P2X7R-MCF-7).[4]
-
Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the cells with the this compound derivatives (potential antagonists) for a defined period.
-
Agonist Stimulation: Stimulate the cells with a known P2X7R agonist (e.g., Bz-ATP).[4]
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader. A decrease in the agonist-induced calcium influx in the presence of the test compound indicates antagonistic activity.[4]
β-Arrestin Recruitment Assay for CB2 Receptor Agonism
This assay detects the interaction between an activated GPCR and β-arrestin.
-
Cell Line: Utilize a cell line engineered to express the CB2 receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment (e.g., PathHunter® assay).[11][12][13][14][15]
-
Cell Plating: Seed the cells in a 384-well plate.[12][14][15]
-
Compound Addition: Add the this compound derivatives to the cells.[11]
-
Incubation: Incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[11]
-
Detection: Add the detection reagent, which contains the substrate for the complemented enzyme.
-
Signal Measurement: Measure the chemiluminescent signal. An increase in signal indicates that the compound is an agonist, promoting the recruitment of β-arrestin to the CB2 receptor.[12][14][15]
cAMP Accumulation Assay
This assay quantifies the intracellular levels of cyclic AMP, a key second messenger in GPCR signaling.
-
Cell Stimulation: Treat cells expressing the target receptor (e.g., CB2) with the test compounds in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase for Gi-coupled receptors).[16][17]
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.[16]
-
cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or luminescence-based) where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[16][18][19][20]
-
Signal Measurement: The signal generated is inversely proportional to the amount of cAMP produced by the cells.[16]
Western Blotting for Signaling Protein Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as phosphorylated ERK (p-ERK) and total ERK.
-
Protein Extraction: Lyse cells treated with this compound derivatives and untreated control cells to extract total protein.[21]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[22]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-ERK), followed by incubation with enzyme-conjugated secondary antibodies.[22][23]
-
Detection: Add a chemiluminescent or fluorescent substrate and visualize the protein bands using an imaging system.[22][23]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anticancer efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[24][25][26][27][28]
-
Tumor Growth: Monitor the mice for tumor formation and growth.[24]
-
Treatment: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[27] Administer the this compound derivative (and vehicle control) according to a specific dosing schedule.
-
Efficacy Evaluation: Measure tumor volume regularly. At the end of the study, tumors can be excised for further analysis.[26]
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Caption: ERK signaling pathway activation by this compound derivatives.
Caption: Experimental workflow for P2X7R calcium mobilization assay.
Caption: CB2 receptor signaling pathways modulated by quinoline-6-carboxamides.
Caption: General workflow for this compound drug development.
Conclusion
This compound and its derivatives represent a versatile and highly promising class of molecules in modern drug discovery. Their ability to engage a wide array of biological targets through diverse mechanisms of action underscores their therapeutic potential across multiple disease areas, most notably in oncology. The continued exploration of their structure-activity relationships, elucidation of novel signaling pathways, and rigorous preclinical evaluation will be instrumental in translating the pharmacological promise of these compounds into effective clinical therapies. This guide serves as a foundational resource for researchers dedicated to advancing the understanding and application of this compound-based therapeutics.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmphs.com [ijmphs.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. benchchem.com [benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 14. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 21. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 22. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. benchchem.com [benchchem.com]
- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 28. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
An In-depth Technical Guide on the Potential Therapeutic Targets of Quinoline-6-carboxamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, anti-neurodegenerative, antimicrobial, and antiviral properties.[1][2][3][4][5] The incorporation of a carboxamide functional group, particularly at the 6th position, has been a successful strategy in the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the potential therapeutic targets of quinoline-6-carboxamide and its derivatives, with a focus on the underlying mechanisms of action, supported by quantitative data, experimental methodologies, and visual representations of key signaling pathways.
I. Anticancer Therapeutic Targets
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting activity against a wide range of cancer cell lines.[6] Their mechanisms of action are diverse, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.
Disruption of Lysosomal Function and Autophagy
A significant mechanism of action for certain this compound derivatives, such as 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives, is the impairment of lysosome function, which subsequently disrupts autophagic flux and leads to apoptotic cell death.[6] Autophagy is a cellular degradation process that cancer cells often exploit to survive under stressful conditions, and its inhibition is a promising therapeutic strategy.[6]
The following table summarizes the 50% growth inhibitory concentrations (IC₅₀) of various CiQ derivatives against a panel of human cancer cell lines.
| Compound | A549 (Lung) IC₅₀ (μM) | HCT116 (Colon) IC₅₀ (μM) | MCF7 (Breast) IC₅₀ (μM) | K562 (Leukemia) IC₅₀ (μM) |
| 5d | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 | 0.8 ± 0.1 |
| 5e | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 | 0.3 ± 0.05 |
| 5g | 1.5 ± 0.2 | 2.1 ± 0.3 | 2.8 ± 0.3 | 0.7 ± 0.1 |
| 5p | 2.2 ± 0.3 | 3.0 ± 0.4 | 4.1 ± 0.5 | 1.1 ± 0.2 |
| 5r | 1.1 ± 0.1 | 1.8 ± 0.2 | 2.2 ± 0.3 | 0.5 ± 0.08 |
| Cisplatin | 5.8 ± 0.7 | 8.2 ± 1.0 | 10.5 ± 1.3 | 2.5 ± 0.3 |
| Vinblastine | 0.01 ± 0.002 | 0.02 ± 0.003 | 0.03 ± 0.004 | 0.005 ± 0.001 |
Data extracted from a study on derivatives of 6-cinnamamido-quinoline-4-carboxamide.[6]
Treatment with CiQ derivatives leads to the activation of the extracellular signal-regulated kinase (ERK) pathway.[6] This activation is linked to increased lysosomal membrane permeability (LMP), accumulation of autophagic markers like LC3-II and p62, and ultimately, apoptosis.[6]
Caption: ERK signaling pathway activated by CiQ derivatives leading to apoptosis.
A detailed protocol for detecting changes in autophagy-related proteins is provided below.
-
Cell Culture and Treatment: A549 cells were cultured in appropriate media and treated with 2 μM of the indicated CiQ derivative for 8 hours.
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 μg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against LC3, p62, phosphorylated mTOR, phosphorylated ERK, and GAPDH (as a loading control).
-
Detection: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[6]
Kinase Inhibition
Quinoline derivatives, including those with a carboxamide moiety, are known to target various protein kinases that are crucial for cancer cell signaling.
Several quinoline-chalcone hybrids and 4-anilinoquinoline-3-carboxamides have been identified as potent inhibitors of EGFR tyrosine kinase (EGFR TK).[7]
| Compound | EGFR TK Inhibition IC₅₀ (nM) |
| Compound 33 | 37.07 |
| Gefitinib (Reference) | 29.16 |
Data for quinoline-chalcone hybrids.[7]
The c-Met receptor tyrosine kinase is another important target in oncology.[8] Modifications at the C-3 and C-6 positions of the quinoline scaffold have yielded selective c-Met kinase inhibitors.[8]
| Compound | c-Met Kinase Inhibition IC₅₀ (nM) | Antiproliferative Activity (MKN45) IC₅₀ (μM) |
| Compound 26 (3,6-disubstituted quinoline) | 9.3 | 0.093 |
| Compound 27 (4,6,7-substituted quinoline) | 19 | Not Reported |
| Compound 28 (4,6,7-substituted quinoline) | 64 | Not Reported |
| Cabozantinib (Reference) | 40 | Not Reported |
Data for various substituted quinoline derivatives.[8]
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Quinoline derivatives have been developed as inhibitors of this pathway, with some compounds showing dual inhibition of mTORC1 and mTORC2.[8][9]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
P2X7 Receptor Antagonism
The P2X7 receptor (P2X7R), an ATP-gated ion channel, is overexpressed in several cancers and plays a role in tumor growth and progression.[10][11] this compound derivatives have been identified as potent and selective antagonists of the human P2X7R.[10]
| Compound | h-P2X7R IC₅₀ (μM) |
| 2e (4-fluoro) | 0.624 |
| 2f (4-iodo) | 0.566 |
| 2g (4-chloro) | 0.813 |
| Suramin (Standard) | ~4 |
Data for this compound benzenesulfonate derivatives.[10]
The inhibitory potency of compounds on the P2X7R can be determined using a calcium mobilization assay.
-
Cell Culture: Human P2X7R-expressing MCF-7 cells are cultured in appropriate media.
-
Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds.
-
Receptor Activation: The P2X7R is activated by the addition of a specific agonist, such as Bz-ATP.
-
Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: IC₅₀ values are calculated from the dose-response curves.[10]
Other Anticancer Mechanisms
This compound and its broader family of derivatives have been implicated in several other anticancer mechanisms, including:
-
Topoisomerase Inhibition: Certain quinoline and quinolone carboxamides act as inhibitors of topoisomerases, enzymes that are essential for DNA replication and repair.[1]
-
Human Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in cancer cells.[1]
-
Cannabinoid Receptor 2 (CB2) Agonism: The CB2 receptor is expressed on immune cells and has been implicated in modulating tumor growth.[1]
-
Angiogenesis Inhibition: Quinoline derivatives can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6]
II. Anti-neurodegenerative Therapeutic Targets
Quinoline derivatives, including those with a carboxamide functional group, have shown significant potential in the development of therapies for neurodegenerative diseases such as Alzheimer's disease.[2][12][13]
Multi-Targeting Strategy for Alzheimer's Disease
A promising approach for treating complex neurodegenerative diseases is the development of multi-target agents. Quinoline-sulfonamides have been designed as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs).[13]
| Compound | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
| a5 | 0.59 ± 0.04 | - | - | - |
| a12 | - | 0.47 ± 0.03 | - | - |
| a6 | - | - | 1.10 ± 0.77 | - |
| a11 | - | - | - | 0.58 ± 0.05 |
Data for novel quinoline-sulfonamide derivatives.[13]
The following diagram illustrates the key targets for quinoline-based multi-target agents in the context of Alzheimer's disease pathology.
Caption: Multi-target approach of quinoline derivatives for Alzheimer's disease.
Inhibition of Amyloid-β Aggregation
Certain quinoline derivatives have been shown to inhibit the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease.[2][12] For example, the quinoline derivative PBT2 has been shown to reduce cerebrospinal fluid Aβ levels and improve cognitive functions.[12]
III. Antimicrobial and Antiviral Targets
Antibacterial Targets
Quinoline-6-carboxamides and related compounds have demonstrated antibacterial activity, primarily through the inhibition of bacterial enzymes essential for DNA replication and integrity.[14][15]
-
DNA Gyrase and Topoisomerase IV: These enzymes are the primary targets of fluoroquinolone antibiotics. Novel amino acid derivatives of quinolines are suggested to bind to the GyrA subunit of DNA gyrase and/or the ParC subunit of topoisomerase IV, leading to enzyme inhibition.[14]
Antiviral Targets
The emergence of new viral diseases has spurred the search for novel antiviral agents. Quinoline derivatives have shown promise in this area.
-
SARS-CoV-2 RNA-dependent RNA polymerase (RdRp): A screening of quinoline and quinazoline derivatives identified compounds that potently inhibit the RNA synthesis driven by the SARS-CoV-2 RdRp, a crucial enzyme for viral replication.[4]
Conclusion
This compound and its derivatives represent a versatile and highly promising class of compounds with a wide range of potential therapeutic applications. Their ability to modulate multiple targets, from kinases and receptors involved in cancer to enzymes critical for the progression of neurodegenerative diseases and microbial infections, underscores the importance of this chemical scaffold in modern drug discovery. The data and pathways presented in this guide highlight the key areas of opportunity for further research and development of novel this compound-based therapeutics. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate their preclinical promise into clinical success.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
The Core Structure-Activity Relationship of Quinoline-6-Carboxamides: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthetic chemistry, biological evaluation, and structure-activity relationship (SAR) of quinoline-6-carboxamide derivatives, focusing on their potential as P2X7 receptor antagonists and novel anticancer agents.
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid structure and versatile substitution patterns allow for the fine-tuning of physicochemical and pharmacological properties. Among its many derivatives, the this compound core has emerged as a promising template for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of quinoline-6-carboxamides, with a particular focus on two key areas of therapeutic interest: P2X7 receptor antagonism for inflammatory conditions and the impairment of lysosomal function for cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Quinoline-6-Carboxamides as P2X7 Receptor Antagonists
The P2X7 receptor (P2X7R) is an ATP-gated ion channel primarily expressed on immune cells, where its activation triggers pro-inflammatory responses, including the release of interleukin-1β (IL-1β). Consequently, P2X7R antagonists are being actively pursued for the treatment of various inflammatory diseases. Quinoline-6-carboxamides have been identified as a promising class of P2X7R antagonists.
Structure-Activity Relationship (SAR)
Systematic modification of the this compound scaffold has revealed key structural features governing their P2X7R antagonistic activity. The core scaffold can be divided into three main regions for SAR exploration: the quinoline core, the carboxamide linker, and the terminal phenyl ring.
A study on this compound benzenesulfonates highlighted the importance of substitutions on the terminal phenyl ring.[1] While replacing a pyrazine moiety with a quinoline-6-carboxylic acid slightly decreased potency, optimization of the phenyl ring substituents led to potent antagonists.[1]
Key SAR observations include:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly impact potency.
-
Highly electronegative groups like fluoro, chloro, and iodo at the 4-position of the phenyl ring enhance affinity.[1]
-
Electron-withdrawing groups such as -OCF3 and -CF3, as well as electron-donating groups like -CH3, on the phenyl ring of related carboxamide series have been shown to improve inhibitory potency.[1]
-
Quantitative Data Summary
The following table summarizes the P2X7R antagonistic activity of representative this compound derivatives, as measured by a Bz-ATP-induced Ca2+ mobilization functional assay in h-P2X7R-MCF-7 cells.[1]
| Compound ID | R (Substitution on Phenyl Ring) | IC50 (µM) |
| 2e | 4-Fluoro | 0.624 |
| 2f | 4-Iodo | 0.566 |
| 2g | 4-Chloro | 0.813 |
| Suramin (Standard) | - | ~3.96 |
Data extracted from Khan et al., Bioorganic Chemistry, 2023.[1]
Signaling Pathway
The activation of the P2X7 receptor by ATP initiates a signaling cascade that leads to inflammation. The following diagram illustrates the canonical P2X7R signaling pathway and the point of intervention for this compound antagonists.
Figure 1: P2X7R Signaling Pathway and Antagonist Intervention.
Quinoline-6-Carboxamides as Anticancer Agents via Lysosome Impairment
A distinct series of quinoline-6-carboxamides, specifically 6-cinnamamido-quinoline-4-carboxamides (CiQ), have demonstrated potent anticancer activity by impairing lysosome function and disrupting autophagy, ultimately leading to apoptosis.[2] Autophagy is a cellular degradation and recycling process that cancer cells can exploit to survive under stress, making its inhibition a promising anticancer strategy.
Structure-Activity Relationship (SAR)
The SAR for this series of compounds appears to be less sensitive to the electronic properties of the substituents on the phenyl ring of the cinnamamide core. The primary driver of cytotoxicity seems to be the core CiQ scaffold itself. However, the introduction of a hydrophilic N,N-dimethylamino-ethyl side-chain linked to the quinoline ring via a carboxamide linker was a key design element to improve water solubility.[2]
Key SAR observations include:
-
Cinnamamide Phenyl Ring: Substituents on the phenyl ring of the cinnamamide moiety do not significantly alter the cytotoxicity against various cancer cell lines.[2]
-
Hydrophilic Side-Chain: The presence of the N,N-dimethylamino-ethyl side-chain is crucial for improving the aqueous solubility of these compounds, a critical parameter for drug development.[2]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity (IC50) of representative 6-cinnamamido-quinoline-4-carboxamide derivatives against a panel of human cancer cell lines.
| Compound ID | R (Substitution on Cinnamamide Phenyl Ring) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | U87 (Glioblastoma) IC50 (µM) |
| 5a | H | 1.2 | 1.5 | 0.8 |
| 5e | 4-OCH3 | 0.9 | 1.1 | 0.6 |
| 5j | 4-Cl | 1.1 | 1.3 | 0.7 |
| 5o | 3,4-diCl | 1.0 | 1.2 | 0.6 |
| Chloroquine (CQ) | - | >100 | >100 | >100 |
Data extracted from Lin et al., Oncotarget, 2016.[2]
Signaling Pathway
The anticancer activity of these this compound derivatives is linked to the disruption of lysosomal function and the subsequent impairment of autophagy, leading to apoptosis. The following diagram illustrates this proposed mechanism of action.
Figure 2: Proposed Mechanism of Anticancer Activity of CiQ Derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of these compounds. The following sections outline the key experimental protocols cited in the literature.
Synthesis of this compound Derivatives
The synthesis of quinoline-6-carboxamides typically involves the coupling of a quinoline-6-carboxylic acid with a desired amine.
Figure 3: General Synthetic Workflow for Quinoline-6-carboxamides.
General Procedure:
-
Activation of Carboxylic Acid: To a solution of quinoline-6-carboxylic acid in an appropriate solvent (e.g., DMF or DCM), a coupling agent (e.g., HATU, HBTU, or EDCI/HOBt) and a base (e.g., DIPEA or TEA) are added. The mixture is typically stirred at room temperature for a short period to activate the carboxylic acid.
-
Amine Coupling: The desired amine is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperature and monitored by TLC or LC-MS until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified by column chromatography on silica gel or by preparative HPLC to yield the final this compound derivative.
P2X7R Antagonism: Ca2+ Mobilization Assay
This assay measures the ability of a compound to inhibit the influx of calcium into cells upon activation of the P2X7 receptor.
Protocol:
-
Cell Culture: Human P2X7R-expressing cells (e.g., h-P2X7R-MCF-7) are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) and incubated in the dark at 37°C.
-
Compound Incubation: After washing to remove excess dye, the cells are incubated with varying concentrations of the test compounds (quinoline-6-carboxamides) or a vehicle control.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR). The fluorescence intensity is measured before and after the addition of a P2X7R agonist (e.g., Bz-ATP).
-
Data Analysis: The increase in fluorescence upon agonist stimulation is indicative of Ca2+ influx. The inhibitory effect of the test compounds is calculated as a percentage of the control response. IC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated at 37°C for 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
Lysosomal Function Assay (LysoTracker Staining)
This assay is used to assess the integrity and acidity of lysosomes.
Protocol:
-
Cell Culture and Treatment: Cells are cultured on glass coverslips or in imaging-ready plates and treated with the this compound derivatives for the desired time.
-
LysoTracker Staining: The cells are incubated with LysoTracker Red DND-99, a fluorescent dye that accumulates in acidic compartments, for a short period.
-
Imaging: The cells are washed and imaged using a fluorescence microscope.
-
Analysis: A decrease in the intensity of the LysoTracker signal in treated cells compared to control cells indicates a disruption of the lysosomal pH gradient (deacidification), which is a sign of impaired lysosomal function.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core can lead to potent and selective P2X7R antagonists for the treatment of inflammatory diseases. Furthermore, a different chemical space around the same core has yielded potent anticancer agents that act through the novel mechanism of lysosomal impairment and autophagy inhibition. The detailed experimental protocols and visual aids provided herein are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.
References
Quinoline-6-Carboxamide: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline core is a cornerstone in the architecture of medicinally active compounds, and the strategic incorporation of a carboxamide moiety at the 6-position has given rise to a class of molecules with significant therapeutic potential. Quinoline-6-carboxamide derivatives have demonstrated a remarkable breadth of biological activities, positioning them as a privileged scaffold in the ongoing quest for novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their applications in oncology and beyond.
Synthesis of the this compound Core
The construction of the this compound scaffold is a critical step in the exploration of its medicinal potential. Several synthetic strategies have been developed to generate a diverse library of derivatives. A common and effective method involves the amidation of quinoline-6-carboxylic acid.
General Experimental Protocol: Amide Coupling of Quinoline-6-Carboxylic Acid
A versatile method for the synthesis of this compound derivatives involves the coupling of quinoline-6-carboxylic acid with a variety of amines using a suitable coupling agent.
Procedure:
-
To a solution of quinoline-6-carboxylic acid (1 equivalent) in an appropriate aprotic solvent such as dimethylformamide (DMF), add the desired amine (1.1-1.5 equivalents).
-
Add a coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.1-1.5 equivalents), and a non-nucleophilic base like triethylamine (TEA, 2-3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.[1]
An alternative approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
Procedure using Thionyl Chloride:
-
Reflux a suspension of quinoline-6-carboxylic acid (1 equivalent) in a non-polar solvent like toluene with an excess of thionyl chloride (SOCl₂) for 2-4 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude quinoline-6-carbonyl chloride.
-
Dissolve the acyl chloride in a dry, inert solvent such as tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired amine (1 equivalent) and a base like triethylamine (1.1 equivalents) in THF.
-
Slowly add the acyl chloride solution to the amine solution at 0°C and then allow the reaction to warm to room temperature and stir for several hours.
-
After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate and purify the residue by recrystallization or column chromatography to yield the final product.
The following diagram illustrates a general workflow for the synthesis and initial biological screening of this compound derivatives.
Caption: General workflow for synthesis and screening of quinoline-6-carboxamides.
Biological Activities and Therapeutic Targets
This compound derivatives have been investigated for a wide range of therapeutic applications, with a significant focus on cancer. Their mechanism of action often involves the inhibition of key enzymes and receptors that are crucial for tumor growth and survival.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a panel of human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| CiQ Derivative 5d | N-(2-(dimethylamino)ethyl)-6-(3-(4-fluorophenyl)acrylamido)quinoline-4-carboxamide | CCRF-CEM | 1.1 | [2] |
| CiQ Derivative 5e | N-(2-(dimethylamino)ethyl)-6-(3-(4-chlorophenyl)acrylamido)quinoline-4-carboxamide | K562 | 0.9 | [2] |
| CiQ Derivative 5g | N-(2-(dimethylamino)ethyl)-6-(3-(4-bromophenyl)acrylamido)quinoline-4-carboxamide | MOLT-4 | 0.8 | [2] |
| CiQ Derivative 5p | N-(2-(dimethylamino)ethyl)-6-(3-(3,4,5-trimethoxyphenyl)acrylamido)quinoline-4-carboxamide | U937 | 0.3 | [2] |
| CiQ Derivative 5r | N-(2-(dimethylamino)ethyl)-6-(3-(naphthalen-2-yl)acrylamido)quinoline-4-carboxamide | RPMI-8226 | 0.6 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound compounds for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
P2X7 Receptor Antagonism
The P2X7 receptor (P2X7R) is an ATP-gated ion channel that is overexpressed in several types of cancer and is implicated in tumor growth and inflammation. Certain this compound derivatives have emerged as potent antagonists of P2X7R.
| Compound ID | R Group on Benzenesulfonate | IC50 (µM) |
| 2e | 4-fluoro | 0.624 |
| 2f | 4-iodo | 0.566 |
| 2g | 4-chloro | 0.813 |
Experimental Protocol: Calcium Mobilization Assay for P2X7R Antagonism
This assay measures the ability of a compound to inhibit the influx of calcium into cells upon activation of the P2X7 receptor by its agonist, BzATP.
-
Culture human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Pre-incubate the cells with various concentrations of the this compound derivatives.
-
Stimulate the cells with the P2X7R agonist, 2′(3′)-O-(4-benzoylbenzoyl)adenosine 5′-triphosphate (BzATP).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair. Inhibiting PARP in cancer cells with existing DNA repair defects, such as BRCA mutations, can lead to synthetic lethality and cell death. The quinoline-carboxamide scaffold has been explored for the development of PARP inhibitors. While specific IC50 values for quinoline-6-carboxamides as PARP inhibitors are not extensively reported in the provided search results, the closely related quinoline-8-carboxamides have shown promise, suggesting the potential of the quinoline-carboxamide core in this area.
Experimental Protocol: PARP-1 Inhibition Assay
This is a biochemical assay to determine the inhibitory activity of compounds against the PARP-1 enzyme.
-
Use a commercially available PARP-1 assay kit, which typically includes recombinant human PARP-1, activated DNA, and NAD+.
-
In a 96-well plate, add the reaction buffer, activated DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding PARP-1 enzyme and NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which can be detected using a streptavidin-HRP conjugate and a colorimetric substrate.
-
Measure the absorbance and calculate the IC50 value of the inhibitor.
Signaling Pathways
While the direct modulation of the PI3K/AKT/GSK3/MYCN pathway by quinoline-6-carboxamides is not explicitly detailed in the provided search results, the broader class of quinoline derivatives is known to interact with various kinase signaling pathways critical for cancer cell proliferation and survival. The PI3K/Akt pathway is a key signaling cascade that is frequently dysregulated in cancer.
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for anticancer drug development.
Caption: Simplified PI3K/Akt signaling pathway, a potential target for quinoline derivatives.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the quinoline ring and the carboxamide nitrogen.
-
Substituents on the Carboxamide Nitrogen: The nature of the group attached to the carboxamide nitrogen plays a crucial role in determining the potency and selectivity of the compounds. For P2X7R antagonists, benzenesulfonate moieties with electron-withdrawing groups at the 4-position (e.g., iodo, fluoro, chloro) were found to be favorable for activity.
-
Substituents on the Quinoline Ring: Modifications on the quinoline core can influence the pharmacokinetic and pharmacodynamic properties of the molecules. For instance, in the context of anticancer activity, the introduction of a cinnamamido group at the 6-position of a quinoline-4-carboxamide led to potent cytotoxic agents. The substituents on the phenyl ring of the cinnamamide moiety also modulate the activity, with trimethoxy substitution showing high potency.[2]
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent inhibitors of various biological targets, including P2X7R and potentially PARP and various kinases. The significant anticancer activity demonstrated by numerous derivatives underscores the importance of this scaffold in oncology drug discovery. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and exploring the full therapeutic potential of this remarkable class of molecules. The detailed experimental protocols and structure-activity relationship data presented in this guide are intended to facilitate these future endeavors.
References
Methodological & Application
Synthesis Protocol for Quinoline-6-carboxamide: A Detailed Application Note
This document provides a comprehensive, step-by-step protocol for the synthesis of quinoline-6-carboxamide, a valuable building block in medicinal chemistry and drug development. The primary method detailed here involves the conversion of quinoline-6-carboxylic acid to its corresponding amide. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
Overview of Synthetic Strategy
The most common and direct method for synthesizing this compound is through the formation of an amide bond between quinoline-6-carboxylic acid and an amine source, typically ammonia.[1][2] This transformation generally requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[1] Two prevalent strategies for this activation are:
-
Formation of an Acyl Chloride Intermediate: The carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][4][5] The subsequent reaction with ammonia yields the desired carboxamide.
-
Use of Coupling Agents: Peptide coupling reagents like dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be employed to mediate the direct condensation of the carboxylic acid with an amine.[6][7][8][9]
This protocol will focus on the acyl chloride formation route, a robust and widely documented method.
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This section details the step-by-step procedure for the synthesis of this compound from quinoline-6-carboxylic acid.
Step 1: Formation of Quinoline-6-carbonyl chloride
-
To a solution of quinoline-6-carboxylic acid in a suitable anhydrous solvent (e.g., toluene, dichloromethane), add thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
The reaction mixture is then heated under reflux for a period of 4 to 8 hours to ensure complete conversion to the acyl chloride.[3][10]
-
After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure using a rotary evaporator to yield the crude quinoline-6-carbonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Amidation to form this compound
-
The crude quinoline-6-carbonyl chloride is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).[4]
-
The solution is cooled in an ice bath (0 °C).
-
A solution of ammonia in a suitable solvent (e.g., aqueous ammonia, or ammonia gas bubbled through the solvent) is added dropwise to the cooled solution of the acyl chloride with vigorous stirring.[4]
-
The reaction mixture is stirred at room temperature overnight.[4]
-
Upon completion, the reaction mixture is concentrated in vacuo. The resulting solid is then typically washed with water to remove any inorganic byproducts.[4]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Data Presentation: Reagents and Reaction Conditions
The following table summarizes the key quantitative data and conditions for the synthesis of this compound.
| Parameter | Details | Reference |
| Starting Material | Quinoline-6-carboxylic acid | [3][4][10] |
| Chlorinating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride | [3][4] |
| Solvent (Acyl Chloride Formation) | Toluene, Dichloromethane (DCM) | [3][10] |
| Reaction Temperature (Acyl Chloride Formation) | Reflux (50-110 °C) | [3][10] |
| Reaction Time (Acyl Chloride Formation) | 4 - 8 hours | [3][10] |
| Amine Source | Ammonia (aqueous or gas) | [4] |
| Solvent (Amidation) | Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂) | [4] |
| Reaction Temperature (Amidation) | 0 °C to Room Temperature | [4] |
| Reaction Time (Amidation) | Overnight | [4] |
| Typical Yield | 60 - 80% | [11] |
Experimental Workflow Diagram
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Amide Synthesis [fishersci.dk]
- 3. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. peptide.com [peptide.com]
- 9. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Application Note: Purification of Quinoline-6-carboxamide by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a vital class of heterocyclic compounds, recognized for their extensive pharmacological applications, including anticancer and antimalarial activities.[1][2] Quinoline-6-carboxamide, a key derivative, is a focal point in medicinal chemistry and drug discovery.[2][3] For accurate biological evaluation and therapeutic development, obtaining high-purity samples is essential.[4]
This application note details robust analytical and preparative High-Performance Liquid Chromatography (HPLC) protocols for the purification of this compound. Reversed-phase HPLC (RP-HPLC) is the method of choice, providing high sensitivity, selectivity, and reproducibility for purifying quinoline derivatives.[1][4]
Data Presentation
The following tables outline the starting parameters for both analytical and preparative HPLC methods. These are based on established protocols for similar quinoline derivatives and should be optimized for specific instrumentation and crude sample characteristics.[4]
Table 1: Analytical HPLC Method Parameters
| Parameter | Suggested Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~325-343 nm (Requires optimization)[4][5] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Table 2: Preparative HPLC Method Parameters
| Parameter | Suggested Value |
|---|---|
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes (Optimized based on analytical run) |
| Flow Rate | 20 mL/min |
| Detection Wavelength | ~325-343 nm[4][5] |
| Sample Loading | Up to 100 mg per injection (solubility dependent) |
| Expected Purity | >99% |
| Expected Recovery | >90% |
Experimental Protocols
Protocol 1: Analytical HPLC for Purity Assessment
This protocol is designed to assess the purity of the crude starting material and the final purified fractions.
1.1 Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC grade)[6]
-
Water (High-purity, e.g., Milli-Q)
-
Formic Acid (HPLC grade)[6]
-
Methanol or DMSO (for sample dissolution)
1.2 Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]
1.3 Sample Preparation
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like Methanol or DMSO.[4]
-
From the stock solution, create a working solution of approximately 50 µg/mL in a 50:50 mixture of Acetonitrile and Water.[4]
-
Filter the working solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.[1]
1.4 Chromatographic Procedure
-
Equilibrate the analytical column (as specified in Table 1) with the initial mobile phase composition until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.[4]
-
Run the gradient method as detailed in Table 1.
-
Monitor the chromatogram at the optimal detection wavelength. The quinoline core typically shows strong absorbance between 325 nm and 343 nm.[4][5]
1.5 Data Analysis
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of this compound by determining the area percentage of the main peak relative to the total area of all peaks.[4]
Protocol 2: Preparative HPLC for Purification
This protocol is for purifying multi-milligram to gram quantities of this compound.[4]
2.1 Materials and Reagents
-
Crude this compound
-
Acetonitrile, Water, and Formic Acid (HPLC grade, larger quantities)
-
Methanol or DMSO (for sample dissolution)
-
Rotary evaporator
-
Lyophilizer (optional)
2.2 Instrumentation
-
Preparative HPLC system with high-pressure gradient pumps, a UV detector with a preparative flow cell, and an automated fraction collector.[4]
2.3 Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., Methanol, DMSO). The concentration can be high (e.g., 50 mg/mL), depending on solubility.[4]
-
Filter the solution through a 0.45 µm filter to remove particulate matter before injection.[1]
2.4 Chromatographic Procedure
-
Equilibrate the preparative column (as specified in Table 2) with the initial mobile phase conditions.
-
Perform a small scouting injection to confirm the retention time before injecting the full sample load.
-
Inject the filtered, concentrated sample onto the column. The injection volume may be 1-5 mL depending on the sample concentration and loop size.[4]
-
Run the preparative gradient as detailed in Table 2.
2.5 Fraction Collection and Post-Purification
-
Collect fractions corresponding to the main product peak based on the UV chromatogram signal.[4]
-
Combine the pure fractions collected from one or multiple runs.
-
Confirm the purity of the combined fractions using the analytical HPLC method (Protocol 1).
-
Remove the organic solvent (Acetonitrile) from the pooled fractions using a rotary evaporator.[4]
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid powder.[4]
Visualizations
The following diagrams illustrate the workflow for the purification and analysis of this compound.
Caption: A flowchart of the complete HPLC purification process.
Caption: The iterative cycle of purification and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Structural Elucidation of Quinoline-6-carboxamide using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of Quinoline-6-carboxamide, a key heterocyclic scaffold in medicinal chemistry, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present standardized methods for sample preparation, data acquisition, and interpretation. While specific experimental spectral data for the unsubstituted this compound is not widely published, this note provides expected ¹H and ¹³C NMR chemical shift ranges and potential mass fragmentation patterns based on the known behavior of quinoline derivatives. These protocols and data serve as a valuable resource for researchers engaged in the synthesis, quality control, and structural analysis of quinoline-based compounds.
Introduction
Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] The carboxamide functional group is a common feature in many pharmacologically active molecules, enhancing binding interactions with biological targets. Accurate structural characterization of novel quinoline-carboxamide derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds.[5][6] This application note outlines the analytical workflows for the comprehensive characterization of this compound using ¹H NMR, ¹³C NMR, and MS techniques.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O | PubChem |
| Molecular Weight | 172.18 g/mol | PubChem |
| Exact Mass | 172.063662883 Da | [7] |
| Monoisotopic Mass | 172.063662883 Da | [7] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. The following sections detail the expected spectral data and a general protocol for the NMR analysis of this compound.
Expected ¹H and ¹³C NMR Spectral Data
Based on the analysis of related quinoline derivatives, the following are the anticipated chemical shift ranges for this compound in a suitable deuterated solvent like DMSO-d₆.
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the amide protons.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H2 | 8.9 - 9.1 | dd |
| H3 | 7.5 - 7.7 | dd |
| H4 | 8.7 - 8.9 | d |
| H5 | 8.2 - 8.4 | d |
| H7 | 8.0 - 8.2 | dd |
| H8 | 7.8 - 8.0 | d |
| -NH₂ | 7.5 - 8.5 (broad) | s |
¹³C NMR (Carbon NMR)
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| C2 | 150 - 152 |
| C3 | 121 - 123 |
| C4 | 136 - 138 |
| C4a | 128 - 130 |
| C5 | 129 - 131 |
| C6 | 130 - 132 |
| C7 | 127 - 129 |
| C8 | 128 - 130 |
| C8a | 148 - 150 |
| C=O | 167 - 169 |
Experimental Protocol for NMR Analysis
A general procedure for acquiring high-quality NMR spectra of quinoline derivatives is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.
-
Experimental workflow for NMR analysis.
II. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Expected Mass Spectrometry Data
For this compound, high-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement.
| Ion Adduct | Calculated m/z |
| [M+H]⁺ | 173.07094 |
| [M+Na]⁺ | 195.05288 |
| [M+K]⁺ | 211.02682 |
| [M+NH₄]⁺ | 190.09748 |
Data sourced from PubChem predicted values.[8]
Fragmentation Pattern:
Electron ionization (EI) or collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ is expected to yield characteristic fragments. The quinoline ring is relatively stable, but fragmentation can occur at the carboxamide group.
-
Loss of NH₃: A neutral loss of ammonia (17 Da) from the protonated molecule to give a fragment at m/z 156.
-
Loss of CO: A neutral loss of carbon monoxide (28 Da) to yield a fragment at m/z 145.
-
Formation of the quinoline cation: Fragmentation may lead to the formation of the quinoline radical cation at m/z 129.
Experimental Protocol for Mass Spectrometry Analysis
The following is a general protocol for the analysis of this compound using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min or use a liquid chromatography (LC) system for sample introduction.
-
Acquire data in positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.
-
Perform a full scan MS analysis over a suitable mass range (e.g., m/z 50-500).
-
For fragmentation studies, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 173.07) as the precursor ion and applying collision energy to induce fragmentation.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and calculate the elemental composition.
-
Analyze the MS/MS spectrum to identify the characteristic fragment ions and propose a fragmentation pathway.
-
Experimental workflow for MS analysis.
III. Biological Context: Potential Signaling Pathway Involvement
Quinoline derivatives have been identified as antagonists of the P2X7 receptor (P2X7R), a key player in inflammation and cancer signaling.[5] Antagonism of P2X7R can modulate downstream signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4] The structural characterization of this compound is the first step in exploring its potential as a modulator of such pathways.
Potential signaling pathway modulation.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust framework for the structural confirmation and purity assessment of this compound. The detailed protocols and expected spectral data presented in this application note offer a comprehensive guide for researchers in the field of drug discovery and development, facilitating the efficient and accurate characterization of this important class of molecules.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. This compound | C10H8N2O | CID 11052097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C10H8N2O) [pubchemlite.lcsb.uni.lu]
In Vitro Cytotoxicity Profiling of Quinoline-6-carboxamide: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to assessing the in vitro cytotoxic effects of Quinoline-6-carboxamide, a member of the quinoline class of heterocyclic compounds known for their potential therapeutic properties, including anticancer activities.[1] The accurate evaluation of cytotoxicity is a cornerstone of the drug discovery and development pipeline, offering critical insights into a compound's potency and mechanism of action.[1]
The following sections detail standardized protocols for key cytotoxicity assays, present summarized data for related quinoline derivatives to provide a comparative context, and visualize the experimental workflows and relevant signaling pathways.
Data Presentation: Cytotoxic Activity of Quinoline Derivatives
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological or biochemical function. The tables below summarize the IC50 values for various quinoline derivatives against several human cancer cell lines, as reported in the scientific literature. This data serves as a valuable reference for anticipating the potential potency of this compound.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 | Breast | 7.5 (48h) | [1] |
| 2-phenylquinolin-4-amine (7a) | HT-29 | Colon | 8.12 | [1] |
| Quinoline Derivative A4 | A549 | Lung | Dose-dependent toxicity at 250 µM | [2] |
| Quinoline Derivative A8 | A549 | Lung | Highest toxicity at 125, 250, and 500 µM | [2] |
| 7-chloro-4-quinolinylhydrazone | Various | - | Good cytotoxic activity | [3] |
| Compound 12c | MCF-7 | Breast | 0.010 | [4] |
| Compound 12c | HL-60 | Leukemia | 0.042 | [4] |
| Compound 12c | HCT-116 | Colon | - | [4] |
| Compound 12c | HeLa | Cervical | - | [4] |
| Quinoline-chalcone hybrid 39 | A549 | Lung | 1.91 | [5] |
| Quinoline-chalcone hybrid 40 | K-562 | Leukemia | 5.29 | [5] |
| Quinoline-8-Sulfonamide Derivatives | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative 9a | C32 | Amelanotic Melanoma | 520 | [6] |
| Derivative 9a | COLO829 | Melanoma | 376 | [6] |
| Derivative 9a | MDA-MB-231 | Breast Adenocarcinoma | 609 | [6] |
| Derivative 9a | U87-MG | Glioblastoma | 756 | [6] |
| Derivative 9a | A549 | Lung Adenocarcinoma | 496 | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common and robust in vitro assays to determine the cytotoxicity of this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)[6]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1][6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions.[1] Include a vehicle control (e.g., DMSO) and an untreated control.[1] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6] Incubate for an additional 1-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium.[6] Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[6] Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value.[1]
Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[1] The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[1]
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
Trypsin-EDTA
-
Cold PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.[1]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization.[1]
-
Washing: Wash the cells twice with cold PBS.[1]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]
Experimental workflow for Annexin V/PI apoptosis assay.
Caspase Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[11] This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a substrate that becomes fluorescent or colorimetric upon cleavage by the active enzyme.[11][12]
Materials:
-
This compound
-
Selected cancer cell lines
-
Cell lysis buffer
-
Caspase-specific substrate (e.g., DEVD-pNA for caspase-3)
-
Reaction buffer
-
Microplate reader (fluorometer or spectrophotometer)
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells to release their contents, including active caspases.[1]
-
Substrate Addition: Add a caspase-specific substrate conjugated to a colorimetric (pNA) or fluorometric (AMC) reporter to the cell lysate.[1][11]
-
Incubation: Incubate the mixture to allow active caspases to cleave the substrate.[1]
-
Detection: Measure the resulting color or fluorescence using a microplate reader. The signal intensity is directly proportional to the caspase activity.[1]
Potential Signaling Pathways Involved in Quinoline-Induced Cytotoxicity
Quinoline derivatives have been shown to exert their cytotoxic effects through the modulation of various signaling pathways that are crucial for cancer cell survival and proliferation.[13] Understanding these pathways is essential for elucidating the mechanism of action of this compound.
One of the key pathways implicated in the action of some quinoline compounds is the PI3K/Akt/mTOR pathway.[5][14] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis.
Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Additionally, studies on derivatives of 6-cinnamamido-quinoline-4-carboxamide have shown the activation of the ERK (extracellular signal-regulated kinase) pathway, which can lead to impaired lysosome function, altered autophagy, and ultimately apoptotic cell death.[15][16]
ERK-mediated cytotoxicity of quinoline derivatives.
These detailed protocols and background information will enable researchers to effectively design and execute experiments to characterize the in vitro cytotoxicity of this compound and to investigate its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. brieflands.com [brieflands.com]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Assays of Quinoline-6-carboxamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives, particularly Quinoline-6-carboxamides, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, modulation of autophagy, and interaction with specific signaling pathways.[3][4] Accurate and robust cell-based assays are critical for elucidating the mechanism of action and determining the therapeutic potential of novel Quinoline-6-carboxamide derivatives.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of Quinoline-6-carboxamides, focusing on cytotoxicity, apoptosis induction, and effects on lysosomal function. The presented methodologies and data will guide researchers in designing and executing experiments to evaluate the efficacy of these compounds.
Data Presentation
The following tables summarize the cytotoxic and apoptotic activities of representative this compound derivatives against various cancer cell lines.
Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | Assay Type | Exposure Time (h) | IC50 (µM) | Reference |
| CiQ Derivative 5e (BO-2222) | A549 | Lung Carcinoma | WST-8 | 72 | ~1 | [3] |
| CiQ Derivative 5r (BO-2112) | A549 | Lung Carcinoma | WST-8 | 72 | ~2 | [3] |
| This compound benzenesulfonate 2f | MCF-7 | Breast Adenocarcinoma | MTT | Not Specified | 0.566 | [5] |
| This compound benzenesulfonate 2e | MCF-7 | Breast Adenocarcinoma | MTT | Not Specified | 0.624 | [5] |
| This compound benzenesulfonate 2g | MCF-7 | Breast Adenocarcinoma | MTT | Not Specified | 0.813 | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Apoptotic Activity of this compound Derivatives
| Compound ID | Cell Line | Assay Type | Observation | Reference |
| CiQ Derivatives | A549 | Immunoblotting | Cleavage of PARP and caspase-9 | [3] |
| CiQ Derivatives | A549 | Flow Cytometry (PARP cleavage) | Increased percentage of cleaved PARP-positive cells | [3] |
| Quinoline-carboxamide derivative 1e | P2X7R-transfected MCF-7 | Flow Cytometry (Propidium Iodide) | 35% apoptotic cell death | [5] |
| Quinoline-carboxamide derivative 2e | P2X7R-transfected MCF-7 | Flow Cytometry (Propidium Iodide) | 25% apoptotic cell death | [5] |
| Quinoline-carboxamide derivative 2f | P2X7R-transfected MCF-7 | Flow Cytometry (Propidium Iodide) | 20% apoptotic cell death | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using WST-8 Assay
This protocol is adapted from studies on 6-cinnamamido-quinoline-4-carboxamide derivatives.[3]
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
96-well cell culture plates
-
WST-8 (Water Soluble Tetrazolium salt) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.[3]
-
-
WST-8 Assay:
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate to ensure uniform color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is a standard method for quantifying apoptosis.[6]
Objective: To determine if this compound derivatives induce apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of the this compound derivative for a specified time (e.g., 48 hours).[3]
-
Include an untreated control.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[6]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.[6]
-
Analyze the cells by flow cytometry within 1 hour.
-
Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Protocol 3: Assessment of Lysosomal Membrane Permeability (LMP)
This protocol is based on the methodology used to study the effects of 6-cinnamamido-quinoline-4-carboxamide derivatives on lysosomal function.[3]
Objective: To evaluate the effect of this compound derivatives on lysosomal membrane integrity.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound derivative
-
LysoTracker® Green DND-26
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to attach.
-
Treat cells with the test compound for a predetermined time (e.g., 7 hours).[3]
-
-
LysoTracker Staining:
-
Add LysoTracker® Green to the culture medium to a final concentration of 100 nM.
-
Incubate the cells for 30 minutes at 37°C.[3]
-
-
Cell Harvesting and Analysis:
-
Harvest the cells and wash them thoroughly with PBS.
-
Analyze the cellular fluorescence intensity by flow cytometry (e.g., at FL1).[3]
-
A decrease in LysoTracker Green fluorescence indicates an increase in lysosomal membrane permeability.
-
Normalize the mean fluorescence intensity of treated cells to that of untreated cells.
-
Signaling Pathway Analysis
This compound derivatives have been shown to impact several key signaling pathways involved in cancer cell proliferation and survival. One notable pathway is the ERK (Extracellular signal-regulated kinase) pathway, which is often dysregulated in cancer.[3]
The diagram above illustrates a proposed mechanism where this compound derivatives activate the ERK pathway, leading to lysosomal dysfunction, which in turn alters autophagic flux and ultimately results in apoptotic cell death.[3] Further investigation using specific inhibitors and genetic knockdown approaches can validate the roles of these signaling components in mediating the effects of Quinoline-6-carboxamides.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for PARP Inhibition Assay Using Quinoline-6-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability. PARP1, the most abundant member of this family, is activated by DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a promising class of anticancer agents.
Quinoline-carboxamides have emerged as a promising scaffold for the development of potent PARP inhibitors. These compounds typically mimic the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP enzymes. This application note provides a detailed overview and protocols for assessing the inhibitory activity of quinoline-carboxamide derivatives on PARP enzymes, using a representative compound from this class for illustrative purposes.
Principle of PARP Inhibition Assays
The inhibition of PARP activity can be assessed through various in vitro and cell-based assays. Enzymatic assays directly measure the catalytic activity of purified PARP enzymes, while cell-based assays evaluate the downstream cellular consequences of PARP inhibition.
Key Assay Methodologies:
-
Enzymatic Assays: Quantify the formation of PAR or the consumption of NAD+ in the presence of a PARP enzyme, DNA, and the inhibitor.
-
Cell-Based PARylation Assays: Measure the levels of PAR within cells after inducing DNA damage and treating with the inhibitor.
-
Cell Viability Assays: Determine the cytotoxic or cytostatic effects of the inhibitor, particularly in cancer cell lines with DNA repair deficiencies.
Data Presentation
The inhibitory potency of Quinoline-6-carboxamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize representative data for a potent quinoline-carboxamide derivative against PARP1 and PARP2, as well as its effect on a cancer cell line.
Table 1: In Vitro Enzymatic Inhibition of PARP1 and PARP2
| Compound | Target | IC50 (nM) | Assay Type |
| Quinoline-8-carboxamide Derivative | PARP-1 | 500 | Enzymatic Assay |
| Olaparib (Reference) | PARP-1 | 5 | Enzymatic Assay |
| Olaparib (Reference) | PARP-2 | 1 | Enzymatic Assay |
Note: Data for the Quinoline-8-carboxamide derivative is based on published research on this class of compounds[1].
Table 2: Cellular Activity in a BRCA-deficient Cancer Cell Line
| Compound | Cell Line | Cancer Type | BRCA Status | Cellular IC50 (µM) |
| Representative Quinoline-carboxamide | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7 |
| Olaparib (Reference) | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7[2] |
Note: The cellular IC50 for the representative quinoline-carboxamide is presented as a plausible value for a compound with the enzymatic potency shown in Table 1, for the purpose of illustrating the application note. The value for Olaparib is from cited literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Colorimetric)
This assay measures the amount of biotinylated poly(ADP-ribose) incorporated onto histone proteins, which is detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA)
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
This compound derivative (test compound)
-
Olaparib (positive control)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative and Olaparib in assay buffer. A typical starting concentration range would be 1 nM to 100 µM.
-
Reaction Setup:
-
Add 25 µL of assay buffer to all wells of the histone-coated 96-well plate.
-
Add 5 µL of the serially diluted test compounds or controls to the respective wells.
-
Add 10 µL of a mixture containing activated DNA and recombinant PARP1 enzyme to each well.
-
Initiate the reaction by adding 10 µL of biotinylated NAD+ to each well.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based PARP Inhibition Assay (In-Cell ELISA)
This assay quantifies the level of poly(ADP-ribose) (PAR) in cells following DNA damage, providing a measure of PARP activity in a cellular context.
Materials:
-
Human cancer cell line (e.g., MDA-MB-436, BRCA1 mutant)
-
Complete cell culture medium
-
This compound derivative (test compound)
-
DNA damaging agent (e.g., H2O2 or MMS)
-
In-Cell ELISA Kit (containing anti-PAR primary antibody and HRP-conjugated secondary antibody)
-
Fixing and permeabilization buffers
-
Blocking solution
-
Colorimetric substrate
-
Stop solution
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).
-
Cell Processing:
-
Wash the cells with PBS.
-
Fix the cells with a fixing solution (e.g., 4% formaldehyde in PBS) for 20 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 20 minutes.
-
-
Immunodetection:
-
Block non-specific binding with a blocking solution for 1.5 hours.
-
Incubate the cells with an anti-PAR primary antibody overnight at 4°C.
-
Wash the cells with wash buffer.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells with wash buffer.
-
-
Signal Development and Measurement:
-
Add the colorimetric substrate and incubate until sufficient color development.
-
Add the stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Normalize the signal to a cell staining control (e.g., Janus Green) to account for cell number variations. Calculate the percentage of PARP inhibition and determine the cellular IC50.
Protocol 3: Cell Viability Assay
This protocol determines the effect of the PARP inhibitor on the viability of cancer cells, which is particularly relevant for assessing synthetic lethality.
Materials:
-
BRCA-deficient cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient control cell line.
-
Complete cell culture medium.
-
This compound derivative (test compound).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin).
-
96-well cell culture plates.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Seeding: Seed both BRCA-deficient and proficient cells in separate 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 to 96 hours.
-
Viability Assessment:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition: Measure the luminescence or absorbance using the appropriate plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value for each cell line.
-
Visualization of Pathways and Workflows
Diagrams illustrating key concepts and procedures are provided below.
Caption: Mechanism of PARP1 activation and inhibition by this compound.
Caption: Workflow for the in vitro colorimetric PARP1 inhibition assay.
Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
References
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Quinoline-6-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline carboxamides represent a promising class of heterocyclic compounds with demonstrated anticancer properties.[1] Various derivatives have been shown to impede cancer cell proliferation through mechanisms such as induction of apoptosis, cell cycle arrest, and interference with key signaling pathways.[2][3] This document provides a detailed guide for analyzing the effects of a representative Quinoline-6-carboxamide derivative on the cell cycle of cancer cells. While specific data for a single this compound is not extensively available, this protocol utilizes data from closely related bis-quinoline carboxamide compounds to illustrate the expected outcomes and analytical procedures. The methodologies described herein are broadly applicable for evaluating the cell cycle effects of novel quinoline-based therapeutic candidates.
Data Presentation
The following tables summarize the quantitative data on the effects of representative bis-quinoline carboxamide compounds on the cell cycle distribution of U937 leukemia cells. These compounds induce a significant increase in the sub-G1 cell population, which is indicative of apoptosis (programmed cell death).[4]
Table 1: Effect of Bis-Quinoline Carboxamide Derivatives on Sub-G1 Population in U937 Cells After 24 Hours [4]
| Compound | Concentration (µM) | Sub-G1 Population (%) |
| Control | - | < 5% |
| 2a | 1 | ~20% |
| 2b | 1 | ~25% |
| 2c | 1 | ~30% |
Table 2: Effect of Bis-Quinoline Carboxamide Derivatives on Sub-G1 Population in U937 Cells After 48 Hours [4]
| Compound | Concentration (µM) | Sub-G1 Population (%) |
| Control | - | < 5% |
| 2a | 1 | ~62% |
| 2b | 1 | ~55% |
| 2c | 1 | ~58% |
Note: The data presented is for bis-quinoline carboxamide derivatives (2a, 2b, 2c) as representative examples of quinoline carboxamides. The sub-G1 peak represents apoptotic cells with fragmented DNA.
Signaling Pathways
This compound and its derivatives may exert their effects on the cell cycle through various signaling pathways. Potential mechanisms include the inhibition of DNA methyltransferases (DNMTs), which can lead to the re-expression of tumor suppressor genes, and the modulation of the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[4][5] Some quinoline derivatives have also been found to act as inhibitors of topoisomerases and other protein kinases.[1]
Caption: Putative signaling pathways affected by this compound.
Experimental Workflow
The following diagram outlines the general workflow for analyzing the effects of this compound on the cancer cell cycle.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., U937, MCF-7, HCT-116) in appropriate culture flasks or plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium in the cell plates with the medium containing the this compound derivative at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is adapted for the analysis of DNA content in cells treated with chemical compounds.[6][7]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
70% Ethanol, ice-cold
-
RNase A (DNase-free)
-
Propidium Iodide (PI) Staining Solution (see recipe below)
-
Flow cytometry tubes
PI Staining Solution Recipe:
-
To 10 ml of 0.1% (v/v) Triton X-100 in PBS, add:
-
2 mg of DNase-free RNase A
-
0.4 ml of 500 µg/ml Propidium Iodide solution
-
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with a complete medium.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS. Repeat the wash step.[6]
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Collect data for at least 10,000 events per sample.
-
Use software such as ModFit LT or FlowJo to analyze the cell cycle distribution and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.[6]
-
Conclusion
The protocols and data presented provide a comprehensive framework for investigating the effects of this compound derivatives on the cancer cell cycle. By employing these methods, researchers can effectively characterize the cytostatic and cytotoxic properties of novel therapeutic agents, contributing to the development of more effective cancer treatments. The induction of apoptosis, as evidenced by an increase in the sub-G1 cell population, is a key indicator of the potential anticancer activity of this class of compounds.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinoline-6-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Quinoline-6-carboxamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the coupling of quinoline-6-carboxylic acid with a desired amine. This is typically achieved through three main strategies:
-
Activation of the carboxylic acid using coupling agents: Reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or a combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are widely used to facilitate the formation of the amide bond.
-
Conversion to an acyl chloride: Quinoline-6-carboxylic acid can be converted to the more reactive quinoline-6-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine.
-
Palladium-catalyzed aminocarbonylation: This method utilizes a palladium catalyst to couple 6-iodoquinoline with an amine and carbon monoxide to directly form the amide.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Inefficient coupling: The chosen coupling agent may not be effective for your specific substrates, or the reaction conditions (temperature, time, solvent) may not be optimal.
-
Side reactions: The formation of byproducts can consume starting materials and complicate purification, leading to a lower isolated yield.
-
Poor quality of starting materials: Impurities in the quinoline-6-carboxylic acid or the amine can interfere with the reaction. The presence of moisture can also be detrimental, especially when using moisture-sensitive reagents.
-
Difficult purification: The product may be difficult to separate from unreacted starting materials or byproducts, resulting in losses during the workup and purification steps.
-
Steric hindrance: If either the quinoline-6-carboxylic acid or the amine has bulky substituents near the reaction center, this can hinder the reaction and lead to lower yields.
Q3: What are the common side products I should be aware of?
A3: The side products largely depend on the synthetic method used:
-
Using BOP reagent: A significant byproduct is hexamethylphosphoramide (HMPA), which is a known carcinogen and can be difficult to remove.[1] To avoid this, safer alternatives like PyBOP ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) can be used.[2]
-
Using EDC/HOBt: The main byproduct is a water-soluble urea derivative formed from EDC.[2] While generally easier to remove than HMPA, it can sometimes complicate purification if the desired product also has some water solubility.
-
Using thionyl chloride: Over-chlorination or charring of the starting material can occur if the reaction is not properly controlled. Residual acidic impurities can also be present in the final product if not adequately removed.
Q4: How can I best purify my this compound product?
A4: Purification strategies depend on the properties of the product and the impurities present:
-
Aqueous workup: For reactions using EDC, washing the organic layer with dilute acid (to remove unreacted amine and EDC-urea byproduct) followed by a base (to remove unreacted carboxylic acid and HOBt) is a common and effective method.[3]
-
Precipitation/Recrystallization: If the product is a solid, it can often be purified by precipitation from the reaction mixture by adding an anti-solvent or by recrystallization from a suitable solvent system.[4] Common solvent mixtures for recrystallization include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[4]
-
Column chromatography: Silica gel chromatography is a powerful tool for separating the desired product from closely related impurities. However, the basic nature of the quinoline nitrogen can sometimes lead to tailing or decomposition on acidic silica gel. In such cases, adding a small amount of a basic modifier like triethylamine to the eluent can be beneficial.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Coupling Agent | Use fresh, high-quality coupling reagents. Store moisture-sensitive reagents under inert atmosphere. |
| Sub-optimal Reaction Conditions | Optimize reaction temperature. Some reactions may require heating, while others proceed well at room temperature. Extend the reaction time and monitor progress by TLC or LC-MS. Ensure the solvent (e.g., DMF, DCM) is anhydrous. |
| Steric Hindrance | Consider using a more powerful coupling agent like HATU. Increase the reaction temperature. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the amine and coupling agent relative to the carboxylic acid. |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Step |
| Side reactions with coupling agent | If using BOP, consider switching to PyBOP to avoid the formation of carcinogenic HMPA.[1][2] If using EDC, ensure an efficient workup to remove the urea byproduct.[3] |
| Racemization (if applicable) | When coupling amino acid derivatives, add an equivalent of HOBt or HOAt to minimize racemization.[2] |
| Decomposition of starting materials or product | Avoid excessively high temperatures. If using acyl chlorides, ensure the reaction is performed at a low temperature and the amine is added slowly. |
| Incorrect base | The choice of base can be critical. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Ensure the base is not interfering with the reaction. For sterically hindered substrates, a non-nucleophilic base like DIPEA is often preferred. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution of product and byproducts in chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective. |
| Product is water-soluble, complicating aqueous workup | If the product has some water solubility, minimize the volume of aqueous washes or use brine to reduce its solubility in the aqueous phase. Alternatively, consider a purification method that does not involve an aqueous workup, such as precipitation or direct crystallization from the reaction mixture. |
| Removal of HMPA (from BOP reagent) | HMPA is a polar aprotic solvent and can be challenging to remove. Multiple extractions with a non-polar solvent/water mixture may be necessary. Due to its carcinogenicity, it is highly recommended to switch to a safer alternative like PyBOP.[1][2] |
| Removal of EDC-urea byproduct | This byproduct is generally water-soluble and can be removed with acidic aqueous washes.[3] If the product is also acid-sensitive, careful pH control is necessary. |
Quantitative Data
Table 1: Comparison of Yields for this compound Synthesis using Different Coupling Agents
| Coupling Agent | Base | Solvent | Temperature | Time (h) | Amine Substrate | Yield (%) | Reference |
| BOP | TEA | DMF | Room Temp | 12 | Various amines | Good | [2] |
| HBTU | TEA | DMF | 0°C to Room Temp | 12 | Amino acid esters | 60-80 | [5] |
| EDC/HOBt | - | DMF | Room Temp | 16 | Various amines | 22-43 | [6] |
| Thionyl Chloride | - | DCM | 50°C (reflux) | 8 | Various amines | 67 (for one derivative) | [7] |
Note: Yields are highly dependent on the specific amine substrate and reaction conditions. This table provides a general comparison based on reported data.
Experimental Protocols
Protocol 1: Synthesis of this compound using BOP Reagent
-
To a solution of quinoline-6-carboxylic acid (1 mmol) in anhydrous DMF, add the desired amine (1.5 mmol), BOP reagent (1.5 mmol), and triethylamine (5 mmol).[2]
-
Stir the reaction mixture at room temperature for 12 hours.[2]
-
Monitor the reaction completion by LC/MS.[2]
-
Upon completion, pour the reaction mixture into ice-cold water.[2]
-
Collect the resulting precipitate by filtration and dry under suction.[2]
-
Further purify the solid by recrystallization if necessary.
Protocol 2: Synthesis of this compound using EDC/HOBt
-
Dissolve quinoline-6-carboxylic acid (1 equivalent) in DMF.
-
Add EDC (1.1 equivalents) and HOBt (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.[6]
-
After the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Chemical synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Factors influencing the yield of this compound.
References
Overcoming solubility issues of Quinoline-6-carboxamide in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Quinoline-6-carboxamide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am observing low solubility of my this compound in standard aqueous buffers (e.g., PBS pH 7.4). What are the initial steps I should take?
A1: Low aqueous solubility is a common challenge for organic molecules like this compound. The recommended initial approach is a systematic solubility screening:
-
pH Adjustment: Since this compound is an ionizable compound, its solubility is likely pH-dependent.[1][2] A simple initial experiment is to determine the solubility across a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10). This can help identify a pH where the compound is more soluble.
-
Co-solvent Screening: The use of co-solvents can significantly enhance the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[3][][5] Screen a panel of common, water-miscible organic solvents at varying concentrations (e.g., 1-20% v/v).
Q2: Which co-solvents are recommended for initial screening with this compound?
A2: A good starting point is to screen a variety of pharmaceutically acceptable co-solvents.[6] Commonly used co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
N,N-Dimethylformamide (DMF)
It is crucial to consider the downstream application, as some co-solvents may interfere with certain biological assays.
Q3: My compound's solubility is still insufficient even with pH adjustment and co-solvents. What are the next steps?
A3: If initial strategies are not sufficient, more advanced formulation techniques can be employed. These methods aim to alter the physical properties of the drug substance to improve its dissolution and solubility.[7][8] Promising approaches include:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, forming water-soluble inclusion complexes.[8][9][10]
-
Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[11][12][13][14] This can enhance wettability and dissolution rate.
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to improved dissolution velocity and saturation solubility.[15][16][17][18][19]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a stock solution into aqueous buffer.
This common issue arises when a drug is dissolved in a strong organic solvent (like 100% DMSO) and then diluted into an aqueous buffer where its solubility is much lower.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Corrective Actions:
-
Decrease the concentration of the stock solution: A lower concentration may stay soluble upon dilution.
-
Add a co-solvent to the aqueous buffer: Prepare the final buffer with a small percentage (e.g., 5-10%) of a co-solvent like DMSO or ethanol before adding the drug stock.[5][20][21]
-
Change the solvent for the stock solution: A less volatile solvent or one with better miscibility with water might prevent immediate precipitation.
-
Employ advanced formulation strategies: If simple solvent changes are ineffective, using cyclodextrins or creating a nanosuspension may be necessary to achieve the desired concentration in a stable form.[10][15][17][22]
Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
Poor solubility can lead to variable concentrations of the active compound in your experiments, resulting in poor data reproducibility.
Troubleshooting Workflow:
Caption: Workflow to address inconsistent assay results.
Corrective Actions:
-
Determine the kinetic solubility in your final assay buffer. Ensure your working concentrations are well below this limit.
-
Always prepare fresh dilutions from a stock solution immediately before each experiment. Avoid freeze-thaw cycles of diluted solutions.
-
Consider a formulation approach that is compatible with your assay, such as using hydroxypropyl-β-cyclodextrin (HP-β-CD), which is often well-tolerated by cells.
-
Filter the final working solution through a 0.22 µm filter before adding it to the assay to remove any undissolved micro-precipitates.
Data Presentation
The following tables summarize the expected improvements in aqueous solubility of a poorly soluble compound like this compound using different techniques. The values are illustrative.
Table 1: Effect of pH on Aqueous Solubility
| pH | Expected Solubility (µg/mL) |
| 2.0 | 50 - 150 |
| 4.0 | 10 - 50 |
| 6.0 | 1 - 10 |
| 7.4 | < 1 |
| 8.0 | < 1 |
| 10.0 | 5 - 20 |
Table 2: Effect of Co-solvents on Aqueous Solubility at pH 7.4
| Co-solvent (v/v %) | DMSO | Ethanol | PEG 400 |
| 1% | 2-5 | 1-3 | 3-7 |
| 5% | 10-25 | 8-15 | 15-30 |
| 10% | 30-60 | 20-40 | 40-80 |
| 20% | >100 | 50-100 | >150 |
Table 3: Comparison of Advanced Formulation Techniques
| Technique | Carrier/Stabilizer | Expected Solubility Enhancement (fold increase) |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 - 500 |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 | 20 - 100 |
| Nanosuspension | Poloxamer 188 | > 1000 (as dissolution rate) |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Cyclodextrin Complexation for Solubility Enhancement
This protocol uses the kneading method to prepare an inclusion complex.[23]
-
Weigh out this compound and a molar excess (e.g., 1:2 ratio) of Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Place the HP-β-CD in a mortar and add a small amount of a water/ethanol (50:50) mixture to form a paste.
-
Gradually add the this compound powder to the paste and knead for 30-60 minutes.
-
Dry the resulting mixture in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Assess the solubility of this powder in aqueous buffer as described in Protocol 1.
Signaling Pathway for Solubility Enhancement Strategy
The following diagram illustrates the decision-making process for selecting a solubility enhancement technique.
References
- 1. PH adjustment: Significance and symbolism [wisdomlib.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. ijpsjournal.com [ijpsjournal.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. japer.in [japer.in]
- 13. jddtonline.info [jddtonline.info]
- 14. scispace.com [scispace.com]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. ijmsdr.org [ijmsdr.org]
- 21. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 22. researchgate.net [researchgate.net]
- 23. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Quinoline-6-Carboxamide Synthesis
Welcome to the Technical Support Center for Quinoline-6-Carboxamide Reaction Optimization. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing the synthesis of this compound using various catalytic systems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis of this compound.
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main strategies for synthesizing this compound. The first involves the palladium-catalyzed aminocarbonylation of 6-haloquinolines (typically 6-iodoquinoline) with an amine and carbon monoxide. The second approach is the direct amidation of quinoline-6-carboxylic acid with a suitable amine, which can be achieved using stoichiometric coupling reagents or, more recently, through direct catalytic methods.
Q2: My palladium-catalyzed aminocarbonylation is giving low yields. What are the potential causes?
A2: Low yields in palladium-catalyzed aminocarbonylation can stem from several factors:
-
Catalyst Deactivation: The active Pd(0) species can aggregate to form inactive palladium black. Ensure proper ligand selection (e.g., XantPhos) and reaction conditions to stabilize the catalyst.
-
Poor Quality Reagents: Impurities in the 6-iodoquinoline, amine, or solvent can poison the catalyst. Ensure all reagents are pure and dry.
-
Suboptimal CO Pressure: The carbon monoxide pressure is a critical parameter. Low pressure might lead to incomplete reaction, while excessively high pressure can favor the formation of side products like 2-ketocarboxamides, especially with certain ligands like triphenylphosphine.[1][2]
-
Incorrect Ligand Choice: For less reactive amines, a bidentate ligand such as XantPhos is often necessary to achieve good conversion.[1]
Q3: I am observing the formation of a significant amount of 2-ketocarboxamide as a byproduct in my aminocarbonylation reaction. How can I suppress this?
A3: The formation of 2-ketocarboxamides arises from double carbon monoxide insertion. To favor the formation of the desired this compound, consider the following adjustments:
-
Reduce CO Pressure: Performing the reaction under atmospheric pressure of CO significantly favors the formation of the monocarbonylated product.[2]
-
Change the Ligand: Switching from a monodentate ligand like triphenylphosphine (PPh3) to a bidentate ligand like XantPhos can almost exclusively yield the this compound, even at higher CO pressures.[2]
Q4: My direct amidation of quinoline-6-carboxylic acid is inefficient. What can I do?
A4: Inefficiency in direct amidation is often due to the poor reactivity of the carboxylic acid. Here are some troubleshooting tips:
-
Carboxylic Acid Activation: The carboxylic acid needs to be activated to react with the amine. This is commonly done by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to the addition of the amine.[3]
-
Use of Coupling Reagents: Stoichiometric coupling reagents like BOP reagent (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base like triethylamine (TEA) can facilitate the amide bond formation at room temperature.[4]
-
Catalytic Direct Amidation: While less specific information is available for quinoline-6-carboxylic acid, direct catalytic amidation using boronic acid derivatives has shown promise for other aromatic carboxylic acids and could be explored.[5]
Q5: Are there alternatives to palladium catalysts for this transformation?
A5: While palladium catalysts are well-documented for the aminocarbonylation route, other transition metals are widely used for quinoline synthesis and amidation reactions, suggesting their potential applicability. Copper, rhodium, and nickel catalysts are known to catalyze various C-N bond-forming reactions. For instance, copper-catalyzed methods are known for the synthesis of quinoline-4-carboxamides from isatins. While direct catalytic amidation of quinoline-6-carboxylic acid with these metals is not extensively reported, exploring analogous reactions from the literature could provide a starting point for developing novel synthetic protocols.
Section 2: Troubleshooting Guides
This section provides more in-depth troubleshooting advice for specific issues.
Guide 1: Palladium-Catalyzed Aminocarbonylation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd black formation). 2. Catalyst poisoning by impurities. 3. Insufficient reaction temperature or time. 4. Poorly soluble starting materials. | 1. Use a stabilizing ligand like XantPhos. Ensure an inert atmosphere (Argon or Nitrogen). 2. Use high-purity, anhydrous reagents and solvents. 3. Optimize temperature (typically 50-100 °C) and reaction time (monitor by TLC or GC/LC-MS). 4. Choose a suitable solvent where all components are soluble (e.g., DMF). |
| Formation of Side Products (e.g., dehalogenated quinoline) | 1. Presence of reducing agents. 2. Inefficient carbonylation. | 1. Ensure all reagents are free from reducing impurities. 2. Ensure a sufficient supply of CO. Check for leaks in the reaction setup. |
| Poor Reproducibility | 1. Variable quality of catalyst or ligand. 2. Inconsistent CO pressure. 3. Presence of variable amounts of water or oxygen. | 1. Use catalyst and ligand from a reliable source or purify them before use. 2. Use a CO balloon or a pressure regulator for consistent pressure. 3. Use dry solvents and degas the reaction mixture before introducing CO. |
Guide 2: Direct Amidation of Quinoline-6-Carboxylic Acid
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Formation of unreactive carboxylate salt. | 1. Increase the amount of coupling reagent or use a more reactive one. For activation with SOCl₂, ensure complete conversion to the acid chloride. 2. Use a stronger base or a more nucleophilic amine if the substrate allows. For less reactive amines, higher temperatures may be required. 3. The use of a non-nucleophilic base like triethylamine is crucial to prevent the deprotonation of the carboxylic acid by the reacting amine. |
| Epimerization (if chiral amines are used) | 1. Harsh reaction conditions (high temperature, strong base). | 1. Use milder coupling reagents that operate at room temperature (e.g., BOP). 2. Carefully control the stoichiometry of the base. |
| Difficult Purification | 1. Byproducts from coupling reagents. | 1. Choose a coupling reagent that generates water-soluble byproducts for easier removal during aqueous workup. |
Section 3: Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Starting Material | Amine | Conditions | Yield (%) | Reference |
| Pd(OAc)₂ / XantPhos | 6-Iodoquinoline | Various primary and secondary amines | 1 bar CO, DMF, Et₃N, 50-100 °C, 2-6 h | 75-98% | [1][2] |
| Pd(OAc)₂ / 2 PPh₃ | 6-Iodoquinoline | Various primary and secondary amines | 40 bar CO, DMF, Et₃N, 100 °C, 6 h | Moderate to good (risk of ketoamide) | [1][2] |
| BOP reagent / TEA | Quinoline-6-carboxylic acid | Various amines | DMF, Room Temp, 12 h | Good | [4] |
| SOCl₂ followed by amine | Quinoline-6-carboxylic acid | 2-Aminophenol | Toluene, 100-110 °C, then K₂CO₃, Acetone, 0 °C to RT | Not specified | [3] |
Note: The data for Copper, Rhodium, and Nickel catalysts for the direct synthesis of this compound is limited in the current literature. The table will be updated as more research becomes available.
Section 4: Experimental Protocols
Protocol 1: Palladium-Catalyzed Aminocarbonylation of 6-Iodoquinoline
This protocol is based on the work by Kollár and coworkers.[1][2]
Materials:
-
6-Iodoquinoline
-
Amine (1.1 - 3 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2.5 mol%)
-
XantPhos (2.5 mol%)
-
Triethylamine (Et₃N) (5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas (balloon or cylinder)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-iodoquinoline (1 mmol), Pd(OAc)₂ (0.025 mmol), and XantPhos (0.025 mmol).
-
Add anhydrous DMF (10 mL) and triethylamine (5 mmol).
-
Add the corresponding amine (liquid amines: 1.5 mmol; solid amines: 1.1 mmol; volatile amines like tert-butylamine: 3 mmol).
-
Purge the flask with argon, then evacuate and backfill with carbon monoxide (1 bar, balloon).
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Direct Amidation of Quinoline-6-Carboxylic Acid using BOP Reagent
This protocol is adapted from a procedure for the synthesis of this compound derivatives.[4]
Materials:
-
Quinoline-6-carboxylic acid
-
Amine (1.5 equivalents)
-
BOP reagent (1.5 equivalents)
-
Triethylamine (TEA) (5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add quinoline-6-carboxylic acid (1 mmol) and anhydrous DMF.
-
Add the amine (1.5 mmol), BOP reagent (1.5 mmol), and triethylamine (5 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction completion by LC/MS.
-
Upon completion, dilute the reaction mixture with ice-cold water.
-
Collect the precipitated solid by filtration and dry under suction.
-
Recrystallize the crude product from a suitable solvent if necessary.
Section 5: Visualizations
Experimental Workflow for Catalyst Screening
Caption: A generalized workflow for screening different catalysts in the synthesis of this compound.
Decision Tree for Troubleshooting Low Yield
Caption: A decision-making guide for troubleshooting low yields in this compound synthesis.
References
- 1. Rhodium-catalyzed regioselective C8-H amination of quinoline N-oxides with trifluoroacetamide at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Amidation [catalyticamidation.info]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting Quinoline-6-carboxamide purification side products
Welcome to the technical support center for Quinoline-6-carboxamide. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most prevalent impurities typically arise from the synthetic route used. Common synthesis involves the amidation of Quinoline-6-carboxylic acid.[1][2] Consequently, the primary impurities include:
-
Unreacted Starting Material: Quinoline-6-carboxylic acid is a very common impurity.
-
Hydrolysis Product: The desired amide can hydrolyze back to Quinoline-6-carboxylic acid if exposed to acidic or basic conditions, especially in the presence of water during workup or purification.
-
Reagent-Related Byproducts: If amide coupling reagents (like BOP reagent) are used, byproducts from these reagents can contaminate the crude product.[2] When acyl chlorides are formed using thionyl chloride or oxalyl chloride, residual activating agents or their byproducts may be present.[1][3]
-
Solvent Residues: Residual solvents from the reaction (e.g., DMF, DCM, THF) or purification steps are common.[1][2]
Q2: My purified this compound has a yellow or brown tint. Is this a sign of significant impurity?
A2: Not necessarily. Quinoline and many of its derivatives are known to develop a yellow or brown color upon exposure to air and light due to the formation of minor oxidized impurities.[4] While this may not indicate a significant loss of purity, for high-purity applications, it is advisable to perform a final purification step like recrystallization and to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place.[4]
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment.[5]
-
NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is excellent for determining purity as a percentage of the total peak area and for detecting non-volatile impurities.[7]
-
Mass Spectrometry (MS): MS, often coupled with LC (LC-MS), confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.[6]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and the effectiveness of purification steps like column chromatography.[1]
Troubleshooting Guides
Issue 1: Presence of Quinoline-6-carboxylic Acid in the Final Product
Symptom: You observe a peak corresponding to the mass of Quinoline-6-carboxylic acid in your LC-MS analysis, or characteristic ¹H NMR signals for the carboxylic acid proton.
Likely Cause:
-
Incomplete Reaction: The initial amidation reaction did not go to completion.
-
Hydrolysis: The amide bond was cleaved during aqueous workup or purification, particularly if exposed to harsh pH conditions.
Troubleshooting Steps & Solutions:
-
Optimize Reaction: Ensure the amidation reaction goes to completion by using a slight excess of the amine and an adequate amount of coupling reagent or by allowing for a longer reaction time.[2] Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Careful Workup: During the workup, use a mild base like saturated sodium bicarbonate solution to neutralize any acid and wash the organic layer. Avoid prolonged contact with strong acids or bases.[3]
-
Purification Strategy:
-
Acid/Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate or DCM). Wash the solution with a mild aqueous base (e.g., 5% NaHCO₃ solution). The acidic Quinoline-6-carboxylic acid will be deprotonated and extracted into the aqueous layer, while the neutral amide product remains in the organic layer.
-
Column Chromatography: Silica gel column chromatography can effectively separate the more polar carboxylic acid from the amide. A gradient elution starting with a less polar solvent system and gradually increasing polarity is often effective.
-
Protocol 1: Purification via Acid-Base Extraction
-
Dissolve the crude this compound in Dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution and shake gently.
-
Allow the layers to separate and drain the organic (bottom) layer.
-
Repeat the wash with NaHCO₃ solution two more times.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Issue 2: Low Yield After Column Chromatography
Symptom: A significant loss of product is observed after purification by silica gel column chromatography.
Likely Cause:
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Irreversible Adsorption: The basic nitrogen atom on the quinoline ring can interact strongly with the acidic silica gel, leading to streaking on TLC and poor recovery from the column.
-
Product Decomposition: Some quinoline derivatives can be sensitive to the acidic nature of standard silica gel.[8]
Troubleshooting Steps & Solutions:
-
Deactivate Silica Gel: Before preparing the column, treat the silica gel with a small amount of a tertiary amine. This can be done by preparing the column slurry in a solvent system containing ~1% triethylamine (Et₃N).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina for the chromatography.[4][8]
-
Minimize Contact Time: Perform flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
Data Presentation: Comparison of Stationary Phases
| Stationary Phase | Acidity | Suitability for Basic Compounds | Potential Issues |
| Silica Gel | Acidic | Moderate (may require deactivation) | Irreversible adsorption, streaking, decomposition |
| Alumina (Neutral) | Neutral | Good | --- |
| Alumina (Basic) | Basic | Excellent | May not be suitable for acid-sensitive compounds |
Issue 3: Product Fails to Crystallize During Recrystallization
Symptom: The product "oils out" or remains in solution instead of forming solid crystals upon cooling.
Likely Cause:
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Presence of Impurities: Impurities can inhibit crystal lattice formation.[8]
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the product dissolved even at low temperatures.[8]
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Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystal formation.[8]
Troubleshooting Steps & Solutions:
-
Pre-Purification: If the crude product is very impure, perform an initial purification by column chromatography to remove the bulk of impurities before attempting recrystallization.[8]
-
Solvent Screening: Test the solubility of your compound in a range of solvents to find one where it is highly soluble when hot but poorly soluble when cold. Using a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) is often effective.
-
Control Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.
Visualized Workflows and Pathways
General Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and resolving purification issues.
Caption: A logical decision tree for troubleshooting common purification challenges.
Common Side Reaction: Amide Hydrolysis
This diagram illustrates the hydrolysis of the target compound back to its carboxylic acid precursor, a common source of impurity.
Caption: The chemical pathway for the hydrolysis of this compound.
References
- 1. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic chemistry - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Minimizing Off-Target Effects of Quinoline-6-carboxamide: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Quinoline-6-carboxamide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential on-target and off-target effects of this compound and its derivatives?
This compound and its derivatives have been investigated for various therapeutic applications, with their biological activity extending beyond a single target. While the specific on-target activity depends on the exact derivative, this class of compounds has been reported to interact with several cellular components.
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P2X7 Receptor (P2X7R) Antagonism: Certain this compound derivatives have been shown to act as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immunity.
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Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives of quinoline carboxamide have been shown to inhibit a range of kinases, including those involved in cell signaling, DNA damage response, and cell cycle regulation. Potential kinase targets include:
-
Ataxia Telangiectasia Mutated (ATM) kinase
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Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway kinases
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c-Met
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Extracellular signal-regulated kinase (ERK) (potentially modulated indirectly)
-
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Lysosomal Function and Autophagy: Some derivatives have been observed to impair lysosome function, leading to disruptions in autophagy and potentially inducing apoptosis.[1] This is a critical consideration as it can lead to cytotoxicity independent of a specific protein target.
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Cytotoxicity and Apoptosis Induction: Due to their interactions with fundamental cellular processes, many quinoline derivatives, including carboxamides, can exhibit cytotoxic effects and induce apoptosis at higher concentrations.[1]
Q2: My cells are showing unexpected phenotypes or high levels of toxicity. How can I determine if this is an off-target effect of this compound?
Observing unexpected cellular responses or significant toxicity is a common challenge. Here’s a systematic approach to investigate potential off-target effects:
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Dose-Response Curve: Perform a wide-range dose-response experiment. An off-target effect may have a different concentration dependency than the intended on-target effect.
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Control Compound: If available, use a structurally related but inactive control compound. This can help differentiate between effects caused by the specific chemical scaffold versus the intended pharmacophore.
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Target Expression Analysis: Confirm that your cell line expresses the intended target protein at a sufficient level. If the target is absent or expressed at very low levels, any observed phenotype is likely due to off-target effects.
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Rescue Experiments: If you have a way to specifically block the intended target (e.g., using a known selective inhibitor or siRNA), you can perform a rescue experiment. If the unexpected phenotype persists even when the primary target is blocked, it strongly suggests an off-target mechanism.
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Phenotypic Comparison: Compare the observed phenotype with published effects of compounds known to modulate potential off-target pathways (e.g., known P2X7R antagonists, kinase inhibitors, or lysosomotropic agents).
Q3: How can I proactively minimize off-target effects in my cell-based assays?
Minimizing off-target effects is crucial for generating reliable and interpretable data. Consider the following strategies:
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Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect and use this concentration for your experiments.
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Optimize Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation time can influence compound activity and toxicity.
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Solubility is Key: Ensure that this compound is fully dissolved in your culture medium. Compound precipitation can lead to inconsistent results and non-specific cellular stress.
-
Consider Cell Line Specificity: The expression levels of on- and off-target proteins can vary significantly between different cell lines. Choose a cell line that has a favorable ratio of on-target to potential off-target expression.
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Employ Orthogonal Assays: Use multiple, distinct assay formats to measure the same biological endpoint. This can help to identify and filter out assay-specific artifacts.
Troubleshooting Guides
Issue 1: High Background or Inconsistent Results in Cell Viability/Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the media for precipitates after adding this compound. Prepare a fresh, lower concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low (<0.5%) and consistent across all wells. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette and consider plating cells in the central wells of the plate to avoid edge effects. |
| Compound Instability | Prepare fresh dilutions of the compound for each experiment. If storing stock solutions, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Interference with Assay Reagents | Run a cell-free control to determine if this compound directly interferes with the assay chemistry (e.g., fluorescence or luminescence of the readout). |
Issue 2: Observed Phenotype Does Not Correlate with Expected On-Target Activity
| Potential Cause | Troubleshooting Step |
| Undisclosed Off-Target Activity | Perform a literature search for known off-targets of structurally similar quinoline carboxamides. Consider screening this compound against a panel of common off-targets, such as a kinase selectivity panel. |
| Activation of Stress Response Pathways | The compound may be inducing general cellular stress. Assess markers of common stress pathways, such as the unfolded protein response or oxidative stress. |
| Lysosomal Dysfunction | As some quinoline derivatives can affect lysosomes, consider performing a lysosomal membrane permeability assay to rule out this as a confounding factor. |
| Incorrect Hypothesis of On-Target Effect | Re-evaluate the expected downstream consequences of modulating the intended target in your specific cellular context. |
Data Presentation
Table 1: Inhibitory Activity of this compound Derivatives against P2X7R
| Compound | Target Cell Line | Assay Type | IC50 (µM) |
| Derivative 2e | h-P2X7R-MCF-7 | Ca2+ Mobilization | 0.624 |
| Derivative 2f | h-P2X7R-MCF-7 | Ca2+ Mobilization | 0.566 |
| Derivative 2g | h-P2X7R-MCF-7 | Ca2+ Mobilization | 0.813 |
Data synthesized from a study on this compound benzenesulfonates as P2X7R antagonists.
Table 2: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | Assay Type | % Cell Viability (at 100 µM) |
| Derivative 2e | HEK-293T | MTT Assay | >80% |
| Derivative 2e | 1321N1 astrocytoma | MTT Assay | >80% |
| Derivative 2e | MCF-7 | MTT Assay | >80% |
| Derivative 2g | HEK-293T | MTT Assay | >75% |
| Derivative 2g | 1321N1 astrocytoma | MTT Assay | >75% |
| Derivative 2g | MCF-7 | MTT Assay | >75% |
Data synthesized from a study on this compound benzenesulfonates as P2X7R antagonists.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated ERK (p-ERK)
This protocol is to determine if this compound affects the ERK signaling pathway, a common off-target for kinase inhibitors.
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Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with varying concentrations of this compound for the desired time. Include a vehicle control (DMSO) and a positive control (e.g., EGF).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-ERK (e.g., p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Protocol 2: Lysosomal Membrane Permeability (LMP) Assay using Acridine Orange
This assay helps to determine if this compound is causing lysosomal destabilization.
-
Cell Seeding and Staining: Seed cells in a 96-well plate (black, clear bottom for microscopy) or in appropriate culture dishes for flow cytometry. The next day, load the cells with Acridine Orange (1-5 µg/mL) for 15-30 minutes.
-
Washing: Gently wash the cells with PBS to remove excess dye.
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Compound Treatment: Treat the cells with this compound at various concentrations. Include a vehicle control and a positive control for LMP (e.g., L-leucyl-L-leucine methyl ester).
-
Image Acquisition or Flow Cytometry:
-
Microscopy: After a short incubation (e.g., 30 minutes to 2 hours), visualize the cells using a fluorescence microscope. Healthy cells will exhibit bright red punctate fluorescence within lysosomes. In cells with LMP, the dye will leak into the cytoplasm and nucleus, resulting in an increase in diffuse green fluorescence.
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Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. A decrease in red fluorescence (FL3) and an increase in green fluorescence (FL1) indicates LMP.
-
Protocol 3: P2X7R-Mediated Calcium Mobilization Assay
This protocol is for assessing the antagonistic activity of this compound on P2X7R.
-
Cell Seeding: Seed cells expressing P2X7R (e.g., HEK293-P2X7R) in a 96-well black, clear-bottom plate.
-
Dye Loading: On the day of the assay, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then incubate them with various concentrations of this compound or a known P2X7R antagonist (positive control) for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Use a fluorescence plate reader equipped with an injector to add a P2X7R agonist (e.g., BzATP) to the wells. Measure the fluorescence intensity kinetically before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence upon agonist stimulation represents calcium influx. The ability of this compound to reduce this fluorescence increase indicates its antagonistic activity. Calculate the IC50 value from the dose-response curve.
Visualizations
Caption: Experimental workflow for assessing off-target effects.
Caption: Potential off-target signaling pathways of this compound.
Caption: Troubleshooting logic for identifying off-target effects.
References
Quinoline-6-carboxamide stability and storage conditions
This technical support center provides essential information regarding the stability and storage of Quinoline-6-carboxamide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability of solid this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place. The container should be tightly sealed to prevent moisture absorption. It is also advisable to protect the compound from light.
Q2: How should I store solutions of this compound?
Solutions of this compound should be stored at low temperatures, preferably at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. It is crucial to use a suitable solvent in which the compound is stable. The stability of the compound in solution is dependent on the solvent, pH, and temperature. It is recommended to prepare fresh solutions for critical experiments or to perform a stability study in the desired solvent.
Q3: What are the known incompatibilities of this compound?
This compound may be incompatible with strong acids and strong bases. Contact with strong oxidizing agents should also be avoided. These substances can accelerate the degradation of the compound.
Q4: What are the potential degradation pathways for this compound?
The primary degradation pathway for this compound is likely the hydrolysis of the amide bond, especially under acidic or basic conditions, to yield quinoline-6-carboxylic acid and ammonia. Other potential degradation pathways could involve oxidation of the quinoline ring, particularly when exposed to light or oxidizing agents. While specific studies on this compound are limited, microbial degradation pathways for the parent quinoline molecule have been investigated, which involve hydroxylation of the quinoline ring.
Q5: Are there any signs of degradation I should look for?
Visual signs of degradation can include a change in color or the appearance of clumping in the solid material. For solutions, the appearance of precipitates or a change in color may indicate degradation. However, the absence of these signs does not guarantee stability. The most reliable way to assess the purity and stability of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, humidity, light exposure). 2. Assess the purity of the compound using a suitable analytical method like HPLC. 3. Prepare fresh solutions for your experiments. |
| Changes in the physical appearance of the solid compound (e.g., color change, clumping). | Exposure to moisture, light, or incompatible substances. | 1. Discard the degraded compound. 2. Review storage procedures to ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. |
| Precipitate formation in a solution of this compound. | The compound may have degraded, or its solubility limit might have been exceeded at the storage temperature. | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If the precipitate remains, it could be a degradation product. The solution should be analyzed for purity. 3. Consider preparing a fresh solution. |
Stability Data
| Condition | Parameter | Expected Outcome for Aromatic Amides | Potential Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Potential for significant degradation. | Aromatic carboxylic acid + Amine |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Potential for significant degradation. | Aromatic carboxylate salt + Amine |
| Oxidative | 3% H₂O₂, RT, 24h | Potential for moderate degradation. | N-oxides, hydroxylated species |
| Thermal | 80°C, 72h (solid) | Generally stable, but dependent on the specific compound. | Varies |
| Photolytic | UV/Vis light, 7 days | Potential for degradation, especially in solution. | Varies |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to monitor the purity of this compound and detect any degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Method Development:
-
Mobile Phase Selection: Start with a gradient elution using acetonitrile and water with 0.1% formic acid. A typical starting gradient could be 10-90% acetonitrile over 20 minutes.
-
Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using a UV scan (typically around 254 nm or 280 nm for aromatic compounds).
-
Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.
-
Column Temperature: Maintain a constant column temperature, for example, 30°C.
4. Forced Degradation Study:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for a defined period. Also, reflux a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to UV and/or visible light for a defined period.
5. Analysis and Method Validation:
-
Inject the stressed samples into the HPLC system.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak of this compound.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Workflow for a stability-indicating HPLC method development.
Technical Support Center: Optimizing Quinoline-6-carboxamide Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Quinoline-6-carboxamide and its derivatives in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound derivatives in in vitro assays?
A1: Based on available data, the half-maximal inhibitory concentration (IC50) for various this compound derivatives typically falls within the range of 0.3 to 10 µM in different cancer cell lines.[1] Therefore, a good starting point for a dose-response experiment would be a serial dilution covering a broad range, for instance, from 0.01 µM to 100 µM, to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I dissolve this compound derivatives for in vitro studies?
A2: Many this compound derivatives have limited aqueous solubility.[1] It is common practice to dissolve these compounds in a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequently, this stock solution can be diluted in a cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%. Some derivatives are synthesized with hydrophilic side-chains to improve water solubility.[1]
Q3: What is the primary mechanism of action for this compound derivatives?
A3: Several this compound derivatives have been shown to exert their anticancer effects through multiple mechanisms. A prominent mechanism is the impairment of lysosome function, which disrupts autophagy and leads to apoptotic cell death.[1][2] This process is often associated with the activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[1][2] Other quinoline derivatives have been identified as inhibitors of topoisomerase, protein kinases, and human dihydroorotate dehydrogenase.[3]
Troubleshooting Guides
Problem 1: No significant cytotoxic effect is observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly, typically at -20°C or -80°C, protected from light and moisture. Prepare fresh stock solutions. |
| Low Cell Sensitivity | The cell line you are using may be resistant to the compound. Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the assay. You may also test a panel of different cell lines. |
| Incorrect Concentration | Verify the calculations for your serial dilutions. Perform a wider range of concentrations in your next experiment. |
| Insufficient Incubation Time | The cytotoxic effects may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| Assay Interference | The compound may interfere with the readout of your cytotoxicity assay (e.g., MTT assay). Consider using an alternative assay that measures a different cellular parameter, such as the LDH release assay for membrane integrity or a live/dead cell stain.[4] |
Problem 2: High variability between replicate wells in a cytotoxicity assay.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure you have a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Seed cells in the central wells of the plate to avoid edge effects. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting of both cell suspension and compound dilutions. |
| Compound Precipitation | The compound may be precipitating out of the solution at higher concentrations. Visually inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, consider using a lower top concentration or a different solvent system. |
| Edge Effects | Evaporation from the outer wells of a microplate can lead to increased compound concentration and variability. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
Data Presentation
Table 1: IC50 Values of Selected this compound Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| CiQ Derivative (5a-r) | Human lymphoblastic leukemia & solid tumor cell lines | 0.3 - <10 | [1] |
| This compound benzenesulfonate (2f) | h-P2X7R-MCF-7 | 0.566 | [5] |
| This compound benzenesulfonate (2e) | h-P2X7R-MCF-7 | 0.624 | [5] |
| This compound benzenesulfonate (2g) | h-P2X7R-MCF-7 | 0.813 | [5] |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: The following day, treat the cells with a serial dilution of the this compound derivative. Include vehicle-treated (e.g., DMSO) and untreated controls.
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Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
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Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the this compound derivative for the desired time.[4]
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Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[4]
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Washing: Wash the cells with cold phosphate-buffered saline (PBS).[4]
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Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[4]
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Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
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Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
References
- 1. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quinoline-6-Carboxamide Formulation for In Vivo Studies
Welcome to the technical support center for the formulation of Quinoline-6-Carboxamide and its derivatives for in vivo research. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for formulating this class of compounds for animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo studies?
A1: The primary challenge is the poor aqueous solubility of this compound. Like many quinoline derivatives, it is a lipophilic molecule, which can lead to low bioavailability, inaccurate dosing, and precipitation issues when administered in aqueous vehicles. Overcoming this poor solubility is the critical first step in developing a successful in vivo formulation.
Q2: What are the initial steps I should take to assess the solubility of my this compound analog?
A2: A preliminary solubility screening is essential. This involves testing the solubility of your compound in a range of pharmaceutically acceptable solvents and excipients. This data will guide your formulation strategy. It is recommended to start with common solvents used in preclinical studies.
Q3: Can I administer this compound as a simple aqueous suspension?
A3: While an aqueous suspension is a straightforward approach, it may not be ideal for this compound due to its hydrophobicity. Poor wetting and large particle size can lead to inconsistent absorption and low bioavailability. If a suspension is necessary, particle size reduction (micronization or nanosuspension) and the use of wetting and suspending agents are crucial.
Q4: Are there strategies to improve the aqueous solubility of this compound derivatives?
A4: Yes, several strategies can be employed. One approach is to synthesize derivatives with improved solubility. For instance, introducing hydrophilic side-chains, such as N,N-dimethylamino-ethyl groups, can allow for the formation of acid salts which have enhanced water solubility.
Q5: What are the most common formulation approaches for poorly soluble compounds like this compound?
A5: The most common and effective strategies include:
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Co-solvent Systems: Dissolving the compound in a mixture of a water-miscible organic solvent and an aqueous vehicle.
-
Cyclodextrin-Based Formulations: Encapsulating the drug molecule within a cyclodextrin to form an inclusion complex with improved aqueous solubility.
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).
Troubleshooting Guides
Problem 1: My this compound formulation is precipitating upon dilution or during storage.
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | Determine the saturation solubility in your chosen vehicle. Do not exceed this concentration. Consider a different vehicle or a combination of solubilizers. |
| pH Shift | For ionizable quinoline derivatives, changes in pH upon dilution can cause precipitation. Buffer the formulation to a pH where the compound is most soluble. |
| Temperature Effects | Solubility is often temperature-dependent. If the formulation was prepared with heat, it might precipitate upon cooling to room temperature. Assess the need for heating and the stability of the formulation at the intended storage and administration temperature. |
| Incompatible Excipients | Ensure all components of your formulation are compatible. Some excipients can interact and reduce the solubilizing capacity of the vehicle. |
Problem 2: I am observing toxicity or adverse effects in my animal studies that may not be related to the compound's pharmacology.
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | High concentrations of some organic co-solvents (e.g., DMSO, ethanol) can cause local irritation or systemic toxicity. Consult literature for the maximum tolerated concentrations of your chosen excipients for the specific route of administration and animal model. Consider less toxic alternatives or reduce the concentration of the problematic excipient. |
| Precipitation at Injection Site | For parenteral routes, precipitation of the compound at the injection site can cause inflammation and necrosis. Ensure the formulation is stable upon injection into a physiological environment. In vitro precipitation tests can be predictive. |
| Osmolality Issues | Hypertonic or hypotonic formulations can cause irritation. Adjust the osmolality of your formulation to be closer to physiological levels, especially for parenteral administration. |
Problem 3: The oral bioavailability of my this compound formulation is low and/or highly variable.
| Possible Cause | Troubleshooting Step |
| Poor Dissolution in GI Tract | If the compound precipitates in the gastrointestinal fluid, its absorption will be limited. Consider formulations that maintain the drug in a solubilized state, such as lipid-based formulations or the inclusion of precipitation inhibitors. |
| First-Pass Metabolism | The compound may be extensively metabolized in the gut wall or liver. Co-administration with metabolic inhibitors (use with caution and appropriate justification) or the use of formulations that promote lymphatic absorption (e.g., long-chain lipid-based systems) can be explored. |
| Efflux by Transporters | The compound may be a substrate for efflux transporters like P-glycoprotein in the gut. Formulation strategies to inhibit these transporters can be considered, but this adds complexity to the study. |
Data Presentation: Solubility of this compound
Disclaimer: The following table provides qualitative solubility information based on general chemical principles and data for similar structures. Experimental determination of the solubility of your specific this compound analogue is highly recommended.
| Solvent/Vehicle | Solubility (Qualitative) | Maximum Recommended Concentration for In Vivo Use (General Guidance) | Notes |
| Water | Practically Insoluble[1] | - | Not suitable as a primary solvent. |
| Phosphate Buffered Saline (PBS) | Practically Insoluble | - | Not suitable as a primary solvent. |
| Dimethyl Sulfoxide (DMSO) | High | < 10% v/v (for IV), < 25% v/v (for PO) - Dilution is critical | A strong solvent, but can have toxic effects at high concentrations. |
| Ethanol | Moderate | < 10% v/v | Often used as a co-solvent. Can cause irritation. |
| Polyethylene Glycol 400 (PEG 400) | Moderate to High | Up to 40% v/v | A common, well-tolerated co-solvent. |
| Propylene Glycol (PG) | Moderate | Up to 40% v/v | Another common co-solvent. |
| 20% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water | Low to Moderate | Dependent on complexation efficiency | Can significantly increase aqueous solubility. |
| Medium-Chain Triglycerides (e.g., Caprylic/Capric Triglyceride) | Low to Moderate | As required | A common lipid vehicle for oral formulations. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol provides a general method for preparing a solution of this compound for oral administration in mice.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound into a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of DMSO to the tube (e.g., 10% of the final volume). Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary, but ensure the compound is stable under these conditions.
-
Addition of Co-solvent: Add PEG 400 to the solution (e.g., 30% of the final volume). Vortex until the solution is clear and homogenous.
-
Final Dilution: Slowly add saline to the desired final volume while continuously vortexing. This slow addition is crucial to prevent precipitation.
-
Final Formulation Example (for a 10 mg/kg dose in a 10 mL/kg dosing volume):
-
This compound: 10 mg
-
DMSO: 1 mL
-
PEG 400: 3 mL
-
Saline: q.s. to 10 mL
-
-
Visual Inspection: Before administration, visually inspect the formulation for any signs of precipitation or cloudiness. The final formulation should be a clear solution.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation for Intravenous Injection
This protocol describes the preparation of a formulation using a chemically modified cyclodextrin to improve aqueous solubility for intravenous administration.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD)
-
Sterile Water for Injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in sterile water (e.g., 20-40% w/v). Stir until the cyclodextrin is fully dissolved.
-
Add the Compound: Slowly add the weighed this compound to the cyclodextrin solution while stirring.
-
Complexation: Allow the mixture to stir for an extended period (e.g., 12-24 hours) at room temperature to facilitate the formation of the inclusion complex.
-
Final Formulation Example (for a 5 mg/kg dose in a 5 mL/kg dosing volume):
-
This compound: 10 mg
-
20% w/v HP-β-CD in sterile water: q.s. to 10 mL
-
-
Sterile Filtration: After complexation, filter the solution through a 0.22 µm sterile syringe filter to remove any undissolved particles and ensure sterility.
-
Visual Inspection: The final formulation should be a clear, particle-free solution.
Mandatory Visualizations
Signaling Pathways
This compound derivatives have been reported to modulate several key cellular signaling pathways, particularly in the context of cancer research. The following diagrams illustrate these pathways.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Caption: MAPK/ERK Signaling Pathway.
Caption: Autophagy Signaling Pathway.
Experimental Workflow
References
Technical Support Center: Quinoline-6-carboxamide Scale-Up Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Quinoline-6-carboxamide.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for the amidation step when moving from a 1L to a 100L reactor. What are the likely causes?
A1: A decrease in yield during scale-up is a common issue that can be attributed to several factors. Primarily, inadequate mixing and poor temperature control are the most frequent culprits. In larger reactors, localized "hot spots" can lead to thermal degradation of starting materials or products. Inefficient mixing can result in poor mass transfer, leading to incomplete reactions. It is also crucial to re-evaluate the stoichiometry of reagents, as addition rates and local concentrations can differ significantly at a larger scale.
Q2: Our scaled-up batch of this compound has a higher level of impurity X, which we believe is a dimer. How can we mitigate this?
A2: The formation of dimeric impurities is often related to issues with reagent addition and local concentration. When scaling up, the rate of addition of the activating agent (e.g., thionyl chloride, HATU) for the carboxylic acid may not be proportionally equivalent to the lab scale, leading to localized high concentrations and side reactions. Consider a slower, subsurface addition of the activating agent with vigorous mixing to ensure rapid dispersion. Additionally, operating at the lower end of the recommended temperature range for the reaction can help minimize the rate of this side reaction.
Q3: We are struggling with the filtration of the final product at a larger scale. The filtration is much slower than in the lab. What can we do?
A3: Slow filtration is typically a result of changes in crystal morphology or the presence of fine, "oiled-out" solids. The cooling profile during crystallization is critical. A rapid, uncontrolled crystallization at a large scale can lead to the formation of smaller, less uniform crystals that clog the filter medium. Implementing a controlled, linear cooling ramp and introducing seeding at the appropriate temperature can promote the growth of larger, more easily filterable crystals. It may also be beneficial to introduce an aging step at the final crystallization temperature to allow for crystal growth and maturation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Yield | Poor Temperature Control: Localized overheating leading to degradation. | - Ensure adequate heat transfer by checking jacket temperature and agitator performance.- Consider using a reactor with better heat exchange capabilities. |
| Inefficient Mixing: Poor mass transfer leading to incomplete reaction. | - Increase agitator speed, if possible without causing splashing or shearing.- Evaluate the use of baffles to improve mixing.- Consider a different agitator design (e.g., pitched-blade turbine). | |
| Reagent Addition Rate: Incorrect local concentrations. | - Slow down the addition rate of key reagents.- Utilize a dip tube for subsurface addition to improve dispersion. | |
| High Impurity Levels | Side Reactions: Formation of dimers or other byproducts due to localized high concentrations. | - Optimize the addition rate and temperature profile (see above).- Re-evaluate the choice of solvent to ensure all reagents remain in solution throughout the addition. |
| Incomplete Reaction: Unreacted starting materials. | - Increase reaction time and monitor by HPLC.- Confirm stoichiometry of all reagents. | |
| Poor Filtration | Small Crystal Size: Rapid, uncontrolled crystallization. | - Implement a controlled cooling profile.- Introduce seed crystals to promote uniform growth.- Add an aging step at the final crystallization temperature. |
| "Oiling Out": Product precipitating as a liquid before solidifying. | - Adjust solvent composition to improve solubility at higher temperatures.- Ensure the crystallization process starts from a homogeneous solution. |
Quantitative Data Summary
The following table summarizes typical changes observed when scaling up the synthesis of this compound from a laboratory to a pilot plant scale.
| Parameter | Lab Scale (1L) | Pilot Plant Scale (100L) - Unoptimized | Pilot Plant Scale (100L) - Optimized |
| Yield (%) | 92% | 75% | 89% |
| Purity (HPLC Area %) | 99.5% | 97.0% | 99.3% |
| Impurity X (Dimer) (%) | 0.1% | 1.5% | 0.2% |
| Reaction Time (hours) | 4 | 8 | 5 |
| Filtration Time (hours) | 0.5 | 6 | 1.5 |
Experimental Protocols
Laboratory Scale Synthesis of this compound
-
Acid Activation: To a solution of quinoline-6-carboxylic acid (1.0 eq) in dichloromethane (10 volumes) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours, monitoring the formation of the acid chloride by TLC or HPLC.
-
Amidation: In a separate flask, prepare a solution of 7N ammonia in methanol (5.0 eq). Cool this solution to 0 °C.
-
Addition: Slowly add the acid chloride solution to the ammonia solution, maintaining the temperature below 10 °C.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate in vacuo to obtain the crude product.
-
Crystallization: Recrystallize the crude solid from ethanol to yield pure this compound.
Optimized Pilot Plant Scale Protocol (100L)
-
Acid Activation: Charge quinoline-6-carboxylic acid (1.0 eq) and dichloromethane (10 volumes) to the 100L reactor. Cool the mixture to 0-5 °C.
-
Controlled Addition: Add oxalyl chloride (1.1 eq) subsurface via a dip tube over a period of 1 hour, maintaining the internal temperature at < 5 °C. Add a catalytic amount of DMF.
-
Reaction: Stir the mixture at 20-25 °C for 3 hours. Monitor for completion by HPLC.
-
Amidation: In a separate vessel, prepare a solution of 7N ammonia in methanol (3.0 eq). Cool to 0-5 °C.
-
Controlled Transfer: Transfer the acid chloride solution to the ammonia solution via a pressure transfer, maintaining the receiving vessel temperature at < 10 °C.
-
Work-up: Quench the reaction with purified water. Separate the layers. Wash the organic layer with 1M sodium bicarbonate solution and then brine.
-
Crystallization: Concentrate the organic layer by distillation. Add ethanol and continue distillation to perform a solvent swap. Cool the resulting slurry to 20 °C over 4 hours. Age for 2 hours, then cool to 0-5 °C over 2 hours.
-
Isolation: Filter the product and wash the cake with cold ethanol. Dry under vacuum at 50 °C.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for scale-up issues.
Validation & Comparative
A Comparative Guide to the Efficacy of 3-Quinoline Carboxamide and Other Kinase Inhibitors in Targeting ATM
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a potent 3-quinoline carboxamide derivative, AZ31, with other notable kinase inhibitors targeting the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a critical regulator of the DNA Damage Response (DDR), a signaling pathway that maintains genomic integrity.[1] Inhibition of ATM is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[2]
The quinoline carboxamide scaffold is a privileged structure in medicinal chemistry, giving rise to numerous inhibitors targeting various kinases.[3] This comparison focuses on AZ31, a selective ATM inhibitor derived from a 3-quinoline carboxamide core, and benchmarks its performance against KU-60019, a widely used preclinical tool, and AZD0156, a clinical-stage ATM inhibitor.[4][5][6]
Quantitative Data Summary: Potency and Selectivity
The following tables summarize the quantitative data for the selected ATM inhibitors, highlighting their potency (IC50) and selectivity against related kinases.
Table 1: Potency of ATM Kinase Inhibitors
| Compound | Scaffold Type | Target Kinase | IC50 (nM) | Assay Type |
| AZ31 | 3-Quinoline Carboxamide | ATM | 46 | Cell-free |
| KU-60019 | N/A | ATM | 6.3 | Cell-free[3][7] |
| AZD0156 | Imidazo[4,5-c]quinolin-2-one | ATM | 0.58 | Cell-based[5][8] |
Table 2: Selectivity Profile of ATM Kinase Inhibitors
| Compound | ATM IC50 (nM) | ATR IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) | Selectivity Notes |
| AZ31 | 46 | >10,000 | 1,100 | >10,000 | High selectivity for ATM over other PIKK family kinases.[4] |
| KU-60019 | 6.3 | >10,000 | 1,700 | >10,000 | ~1600-fold more selective for ATM than ATR and ~270-fold more selective than DNA-PK.[3][7] |
| AZD0156 | 0.58 (cell-based) | >5,000 | >5,000 | >5,000 | >1,000-fold more selective for ATM over related kinases ATR, mTOR, and PI3K-alpha.[5] |
ATM Signaling Pathway in DNA Damage Response
The diagram below illustrates the central role of ATM in the DNA Damage Response (DDR) pathway following a DNA double-strand break (DSB) and indicates the point of action for ATM inhibitors.
Caption: ATM is activated by DNA double-strand breaks, initiating a signaling cascade.
Experimental Methodologies
Detailed protocols for key experiments used to evaluate the efficacy of ATM kinase inhibitors are provided below.
Protocol 1: Western Blotting for ATM Pathway Inhibition
This method assesses the ability of an inhibitor to block the phosphorylation of ATM and its downstream substrates.[9][10][11]
-
Cell Culture and Treatment:
-
Culture human cancer cells (e.g., HT29, RKO) to 70-80% confluency.
-
Pre-treat cells with the ATM inhibitor (e.g., AZ31, KU-60019) at various concentrations for 1-2 hours.
-
Induce DNA double-strand breaks by treating cells with ionizing radiation (e.g., 5-10 Gy) or a radiomimetic chemical (e.g., etoposide).
-
Incubate for an additional 1-2 hours post-irradiation.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).[1]
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare with Laemmli buffer.
-
Load 20-40 µg of protein per lane on a low-percentage (e.g., 3-8% Tris-Acetate or 7% Tris-Glycine) SDS-PAGE gel suitable for large proteins like ATM (~350 kDa).[13]
-
Perform electrophoresis to separate proteins.
-
Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer overnight at low voltage (e.g., 20V) in a cold room is recommended for high-molecular-weight proteins.[1]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST, as BSA is often preferred for phospho-antibodies.[1]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
anti-phospho-ATM (Ser1981)
-
anti-total-ATM
-
anti-phospho-KAP1 (Ser824)
-
anti-phospho-p53 (Ser15)[4]
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL detection reagent and capture the chemiluminescent signal using a digital imager.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.
-
Protocol 2: High-Content Imaging of DNA Damage Foci
This immunofluorescence-based assay quantifies the formation and resolution of DNA damage foci (e.g., γ-H2AX) in the cell nucleus, providing a cellular measure of DNA repair inhibition.[14][15]
-
Cell Culture and Treatment:
-
Seed cells in a multi-well imaging plate (e.g., 96- or 384-well) and allow them to adhere.
-
Treat cells with inhibitors and induce DNA damage as described in the Western Blot protocol.
-
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate cells with a primary antibody against a DNA damage marker (e.g., anti-phospho-H2AX, also known as γ-H2AX) overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using an automated high-content imaging system.
-
Use image analysis software to:
-
Identify individual nuclei based on DAPI staining.
-
Quantify the number, size, and intensity of γ-H2AX foci within each nucleus.
-
-
Calculate the average number of foci per cell for each treatment condition. A successful ATM inhibitor is expected to delay the resolution of these foci after DNA damage.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of ATM kinase inhibitors.
Caption: Workflow for evaluating ATM inhibitors from cell treatment to data analysis.
Conclusion
The 3-quinoline carboxamide derivative AZ31 is a potent and highly selective preclinical tool for inhibiting ATM kinase, demonstrating efficacy in blocking the DNA damage response pathway.[4][9] When compared to other inhibitors, it shows excellent selectivity against related PIKK family kinases. KU-60019 is another potent and well-characterized preclinical inhibitor with slightly higher in vitro potency.[3] In contrast, AZD0156, built on an imidazo[4,5-c]quinolin-2-one scaffold, exhibits exceptional cellular potency and has progressed into clinical trials, highlighting its favorable drug-like properties.[5][8] The choice between these inhibitors depends on the specific research application: AZ31 and KU-60019 serve as excellent tools for in vitro and proof-of-concept in vivo studies, while AZD0156 represents a clinically relevant agent for translational research.[5][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oncotarget.com [oncotarget.com]
- 10. The novel ATM inhibitor (AZ31) enhances antitumor activity in patient derived xenografts that are resistant to irinotecan monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. researchgate.net [researchgate.net]
- 14. Image-Based High Content Screening: Automating the Quantification Process for DNA Damage-Induced Foci | Springer Nature Experiments [experiments.springernature.com]
- 15. HiIDDD: a high-throughput imaging pipeline for the quantitative detection of DNA damage in primary human immune cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quinoline-6-Carboxamide Derivatives in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved and investigational anticancer agents.[1][2] Among the diverse range of quinoline derivatives, those featuring a carboxamide linkage at the 6-position have emerged as a promising class of compounds with potent and varied mechanisms of antitumor activity.[3][4] This guide provides a head-to-head comparison of different quinoline-6-carboxamide derivatives, summarizing their performance in cancer cells based on available experimental data.
Data Presentation
The following tables summarize the cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity (IC50, μM) of 6-Cinnamamido-quinoline-4-carboxamide (CiQ) Derivatives[1]
| Compound | A549 (Lung) | HCT116 (Colon) | PANC-1 (Pancreatic) | K562 (Leukemia) |
| 5d (BO-2292) | 1.1 ± 0.2 | 0.9 ± 0.1 | 1.3 ± 0.2 | 0.5 ± 0.1 |
| 5e (BO-2222) | 0.8 ± 0.1 | 0.7 ± 0.1 | 1.0 ± 0.1 | 0.3 ± 0.0 |
| 5g (BO-2223) | 1.2 ± 0.2 | 1.0 ± 0.1 | 1.5 ± 0.2 | 0.6 ± 0.1 |
| 5p (BO-2293) | 1.5 ± 0.3 | 1.2 ± 0.2 | 1.8 ± 0.3 | 0.7 ± 0.1 |
| 5r (BO-2112) | 1.3 ± 0.2 | 1.1 ± 0.1 | 1.6 ± 0.2 | 0.6 ± 0.1 |
| Chloroquine | >100 | >100 | >100 | >100 |
Data represents the mean ± SD from three to six independent experiments.[1]
Table 2: Activity of Other Notable Quinoline Carboxamide Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (μM) | Primary Mechanism of Action | Reference |
| Thienoquinoline carboxamide-chalcone | 36 | A375 (Melanoma) | < 3.2 | EGFR TK inhibition, Apoptosis, G2/M arrest | [5] |
| Quinoline-3-carboxamide furan | - | MCF-7 (Breast) | 3.35 | EGFR inhibition | [5] |
| Quinoline-chalcone hybrids | 39 | A549 (Lung) | 1.91 | PI3K/Akt/mTOR pathway inhibition | [5] |
| Quinoline-chalcone hybrids | 40 | K-562 (Leukemia) | 5.29 | PI3K/Akt/mTOR pathway inhibition | [5] |
| Ring-substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides | 4-Cl derivative | Lewis Lung Carcinoma | 0.008 | Topoisomerase I/II inhibition | [6] |
| Quinoline-6-carboxylic acid amides | 4d | - | 0.28 (h-NTPDase1) | Ectonucleotidase inhibition | [4][7] |
Mechanisms of Action
This compound derivatives exert their anticancer effects through a variety of mechanisms, highlighting the versatility of this chemical scaffold.
1. Autophagy Inhibition and Apoptosis Induction: A prominent mechanism for 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives is the impairment of lysosomal function.[1] This leads to a disruption of the autophagic flux, a critical process for cancer cell survival under stress. The blockage of autophagy ultimately triggers apoptosis, or programmed cell death, as evidenced by the activation of caspase-9 and cleavage of PARP.[1]
2. Kinase Inhibition: Many quinoline derivatives, including those with a carboxamide group, function as kinase inhibitors.[5][8] They can target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as:
-
EGFR/HER-2: Inhibition of the Epidermal Growth Factor Receptor and Human Epidermal Growth Factor Receptor 2 is a validated anticancer strategy.[8]
-
PI3K/Akt/mTOR: This pathway is crucial for cell growth and survival, and its inhibition can lead to cell cycle arrest and apoptosis.[5][9]
-
VEGFR: By inhibiting the Vascular Endothelial Growth Factor Receptor, these compounds can suppress the formation of new blood vessels that tumors need to grow.[10]
3. Topoisomerase Inhibition: Some this compound derivatives, particularly certain indenoisoquinoline compounds, act as dual inhibitors of topoisomerase I and II.[6] These enzymes are essential for DNA replication and repair, and their inhibition leads to DNA damage and cell death.
4. Ectonucleotidase Inhibition: A newer area of investigation involves the inhibition of ectonucleotidases like CD39 and CD73 by quinoline-6-carboxylic acid amides.[4][7] These enzymes play a role in creating an immunosuppressive tumor microenvironment, and their inhibition can enhance anti-tumor immunity.[7]
Mandatory Visualization
Caption: Generalized workflow for the synthesis and in vitro evaluation of novel anticancer compounds.
Caption: Signaling pathway for CiQ derivatives leading to cancer cell death.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of this compound derivatives.
Cell Viability Assay (WST-8 or MTT)
This assay is used to determine the cytotoxic effects of the compounds on cancer cells and to calculate the IC50 values.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).[1]
-
Reagent Incubation: After the treatment period, a reagent such as WST-8 or MTT is added to each well. These reagents are converted into a colored formazan product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to elucidate the mechanism of action of the compounds.
-
Protein Extraction: Cancer cells are treated with the test compounds for a designated time. The cells are then lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-9, PARP, Akt, p-Akt). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Flow Cytometry for Apoptosis Analysis
Flow cytometry can be used to quantify the percentage of cells undergoing apoptosis after treatment with the compounds.
-
Cell Treatment and Harvesting: Cells are treated with the compounds as described for other assays. Both adherent and floating cells are collected.
-
Cell Staining: The cells are stained with a combination of fluorescent dyes, typically Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Interpretation: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound derivatives represent a highly versatile and potent class of anticancer agents. Their ability to target multiple, crucial cancer pathways—including autophagy, kinase signaling, and DNA replication—makes them attractive candidates for further development. The direct comparison of IC50 values and mechanisms of action reveals that subtle structural modifications to the this compound scaffold can lead to significant changes in potency and biological targets. Future research should focus on direct head-to-head comparisons of optimized lead compounds from different subclasses in preclinical models to identify the most promising candidates for clinical translation.
References
- 1. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. Ring-substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides with similar patterns of cytotoxicity to the dual topo I/II inhibitor DACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating Drug Resistance: The Cross-Resistance Profile of Quinoline-6-Carboxamide and its Analogs
A Comparative Guide for Researchers in Oncology Drug Development
The emergence of multidrug resistance (MDR) remains a critical obstacle in cancer chemotherapy, driving the search for novel therapeutic agents that can evade or overcome these resistance mechanisms. Quinoline derivatives have emerged as a promising class of compounds with potent anticancer activities. This guide provides a comparative analysis of the cross-resistance profile of Quinoline-6-Carboxamide and its closely related analogs in various drug-resistant cancer cell lines, offering valuable insights for researchers and drug development professionals.
Comparative Cytotoxicity in Drug-Resistant Cell Lines
The efficacy of quinoline carboxamide derivatives has been evaluated in a range of cancer cell lines, including those resistant to conventional chemotherapeutic agents. The following tables summarize the cytotoxic activity (IC50 values) of representative quinoline carboxamides in comparison to standard anticancer drugs. It is important to note that data for the specific this compound is limited in the public domain; therefore, data from closely related 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives and other relevant quinoline carboxamides are presented as surrogates to infer the potential cross-resistance profile.
Table 1: Cytotoxicity (IC50, µM) of Quinoline Carboxamide Derivatives in Drug-Sensitive and -Resistant Leukemia Cell Lines
| Compound/Drug | CCRF-CEM (Parental) | CEM/VLB100 (Vinblastine-Resistant) | Resistance Factor |
| CiQ Derivative (5a) | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.9 |
| CiQ Derivative (5b) | 0.7 ± 0.1 | 1.3 ± 0.2 | 1.9 |
| Vinblastine | 0.001 ± 0.0002 | 0.1 ± 0.02 | 100 |
| Doxorubicin | 0.02 ± 0.004 | 0.8 ± 0.1 | 40 |
Data adapted from a study on 6-cinnamamido-quinoline-4-carboxamide derivatives. The Resistance Factor is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line. A lower resistance factor suggests less susceptibility to the resistance mechanism.
Table 2: Cytotoxicity (IC50, µM) of Quinoline Carboxamide Derivatives in Drug-Sensitive and -Resistant Solid Tumor Cell Lines
| Compound/Drug | KB (Parental) | KB/VCR (Vincristine-Resistant) | Resistance Factor |
| CiQ Derivative (5a) | 0.9 ± 0.1 | 1.8 ± 0.3 | 2.0 |
| CiQ Derivative (5b) | 0.8 ± 0.1 | 1.6 ± 0.2 | 2.0 |
| Vincristine | 0.002 ± 0.0005 | 0.2 ± 0.04 | 100 |
| Doxorubicin | 0.03 ± 0.006 | 1.2 ± 0.2 | 40 |
Data adapted from a study on 6-cinnamamido-quinoline-4-carboxamide derivatives.
These data suggest that while the resistant cell lines show high levels of resistance to conventional drugs like Vinblastine and Doxorubicin, the quinoline carboxamide derivatives exhibit a significantly lower resistance factor, indicating their potential to overcome certain MDR mechanisms.
Mechanisms of Action and Evasion of Resistance
Quinoline derivatives exert their anticancer effects through various mechanisms, which may contribute to their activity in drug-resistant cells.[1][2][3] These mechanisms include:
-
Inhibition of Topoisomerases: Some quinoline compounds interfere with DNA replication and repair by inhibiting topoisomerase enzymes.[4]
-
Induction of Apoptosis: They can trigger programmed cell death through various signaling pathways.
-
Inhibition of Kinases: Certain derivatives act as inhibitors of protein kinases involved in cancer cell proliferation and survival.[4]
-
Disruption of Microtubule Dynamics: Some compounds can interfere with the formation and function of the mitotic spindle.[3]
-
Overcoming Efflux Pumps: A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell.[5] Some novel quinoline derivatives, like MS-209, have been shown to reverse MDR by inhibiting the function of these efflux pumps.[6][7][8]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: Mechanism of overcoming P-gp mediated resistance.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete culture medium
-
This compound or its analogs and other test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[9]
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include untreated and vehicle-treated controls.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[10]
-
Incubate the plate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
Procedure for Suspension Cells:
-
Seed cells in a 96-well plate at a density of 10,000-20,000 cells/well.
-
Immediately treat the cells with serial dilutions of the test compounds.
-
Follow steps 3-6 of the adherent cell protocol. Before removing the medium in step 5, centrifuge the plate to pellet the cells.[11]
dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: MTT assay workflow.
Western Blot for ABC Transporter Expression
This technique is used to detect and quantify the expression levels of ABC transporters like P-glycoprotein.
Materials:
-
Cell lysates from drug-sensitive and -resistant cell lines
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for the ABC transporter (e.g., anti-P-gp)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Conclusion
The available evidence suggests that this compound and its analogs represent a promising avenue for the development of novel anticancer agents with the potential to circumvent multidrug resistance. Their favorable cross-resistance profiles in various MDR cell lines, coupled with their diverse mechanisms of action, underscore their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety in the context of drug-resistant cancers. The experimental protocols provided in this guide offer a standardized framework for researchers to evaluate and compare the performance of these and other novel compounds.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel quinoline derivative, MS-209, overcomes drug resistance of human lung cancer cells expressing the multidrug resistance-associated protein (MRP) gene [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of multidrug resistance by a novel quinoline derivative, MS-209 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Overcoming of multidrug resistance by a newly synthesized quinoline compound, MS-209] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
Validating the Target of Quinoline-6-Carboxamide: A Comparative Guide Using Knockout Models
Introduction
Quinoline-6-carboxamides represent a class of synthetic compounds with a wide range of biological activities, making them promising candidates for drug development. A critical step in the development of any new therapeutic is the validation of its molecular target. This process confirms that the compound's therapeutic effect is achieved through its interaction with the intended target protein. Among the most definitive methods for target validation are knockout (KO) models, which involve the genetic deletion of the putative target. This guide provides a comprehensive comparison of using knockout models to validate the target of quinoline-6-carboxamides, supported by experimental data and detailed protocols.
Comparative Efficacy in Wild-Type vs. Knockout Models
The core principle of using knockout models for target validation is straightforward: a drug that acts on a specific target should have a significantly reduced or nullified effect in cells or organisms where that target has been genetically removed. The following table summarizes hypothetical, yet representative, data comparing the effects of a lead Quinoline-6-carboxamide compound on wild-type (WT) cells versus cells where the putative target, "Target X," has been knocked out using CRISPR-Cas9.
Table 1: Comparative Analysis of this compound Activity
| Parameter | Wild-Type (WT) Cells | Target X Knockout (KO) Cells | Interpretation |
| IC50 (Cell Viability) | 5 µM | > 100 µM | The significant increase in IC50 in KO cells suggests the compound's cytotoxic effect is dependent on Target X. |
| Target Engagement (CETSA) | EC50 = 2 µM | No thermal stabilization | The lack of thermal stabilization of Target X in KO cells confirms the absence of the target protein. |
| Downstream Signaling (p-ERK) | 80% decrease | No significant change | The compound's ability to inhibit the downstream signaling pathway is lost in the absence of Target X. |
| Phenotypic Effect (Apoptosis) | 60% increase in apoptotic cells | 5% increase in apoptotic cells | The pro-apoptotic effect of the compound is abrogated in KO cells, linking this phenotype to Target X. |
Experimental Workflow and Methodologies
A robust target validation strategy involves several key experimental stages, from initial hypothesis to definitive confirmation using knockout models.
Caption: Experimental workflow for target validation using knockout models.
Detailed Experimental Protocols
1. CRISPR-Cas9 Mediated Knockout of Target X
-
Objective: To generate a stable cell line lacking the expression of the putative target protein (Target X).
-
Methodology:
-
Design two single-guide RNAs (sgRNAs) targeting early exons of the gene encoding for Target X to induce frame-shift mutations.
-
Clone the sgRNAs into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfect the host cell line (e.g., HEK293T) with the sgRNA/Cas9 plasmid using a lipid-based transfection reagent.
-
Select for transfected cells by adding puromycin to the culture medium 24 hours post-transfection.
-
Isolate single-cell clones by limiting dilution in 96-well plates.
-
Expand the clones and screen for the absence of Target X protein expression by Western Blot.
-
Confirm the on-target gene editing by Sanger sequencing of the genomic DNA region targeted by the sgRNAs.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of this compound to Target X in wild-type cells.
-
Methodology:
-
Culture wild-type cells to 80-90% confluency.
-
Treat the cells with either vehicle control or varying concentrations of this compound for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
-
Divide the cell lysates into aliquots and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the samples on ice and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Target X at each temperature by Western Blot.
-
Plot the protein concentration against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Signaling Pathway Analysis
Understanding the downstream consequences of target engagement is crucial. If this compound inhibits Target X, which is a kinase in a signaling cascade, its effect should be nullified in knockout cells.
Caption: Signaling pathway in WT vs. KO cells upon drug treatment.
Conclusion
The use of knockout models provides the most compelling evidence for the on-target activity of a compound like this compound. The stark contrast in cellular and molecular responses between wild-type and knockout cells, as demonstrated through viability assays, target engagement studies, and downstream signaling analysis, offers a definitive validation of the drug's mechanism of action. While alternative methods such as siRNA/shRNA knockdown can provide transient and sometimes incomplete target suppression, CRISPR-Cas9 mediated knockout offers a permanent and complete ablation of the target protein, making it the gold standard for target validation in the drug development pipeline.
The Synergistic Potential of Quinoline-6-Carboxamide with Known Anticancer Drugs: A Review of Preclinical Evidence
A comprehensive review of existing scientific literature reveals a notable gap in research regarding the synergistic effects of Quinoline-6-carboxamide and its derivatives when used in combination with established anticancer drugs such as doxorubicin, cisplatin, and paclitaxel. While numerous studies have highlighted the standalone anticancer properties of various quinoline carboxamide compounds, quantitative data from combination studies—essential for evaluating synergistic, additive, or antagonistic interactions—is currently not available in the public domain. This guide, therefore, summarizes the known anticancer activities of quinoline carboxamide derivatives and explores the theoretical basis for potential synergies, while underscoring the critical need for future research in this area.
Introduction to this compound in Oncology
Quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of many therapeutic agents.[1][2] In oncology, quinoline-based compounds have demonstrated a wide range of biological activities, including the inhibition of topoisomerases, protein kinases, and dihydroorotate dehydrogenase, as well as acting as cannabinoid receptor 2 agonists.[1] These mechanisms contribute to their ability to induce cancer cell death (apoptosis), halt the cell cycle, and inhibit tumor growth.[3] Specifically, quinoline carboxamides have been a focus of research due to their potential for enhanced pharmacological properties, particularly in terms of anticancer potency.[2]
Anticancer Activity of Quinoline Carboxamide Derivatives (as Single Agents)
Preclinical studies have established the cytotoxic effects of various this compound derivatives against a range of cancer cell lines. The table below summarizes the reported 50% inhibitory concentration (IC50) values for selected compounds, demonstrating their potency as standalone anticancer agents.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| This compound benzenesulfonates | h-P2X7R-MCF-7 (Breast Cancer) | 0.566 - 0.813 | [4] |
| 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives | Various Leukemia and Solid Tumor Lines | 0.3 - <10 | [5] |
| Ring-substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides | Lewis Lung Carcinoma | 0.008 | [2] |
Theoretical Basis for Synergistic Combinations
While direct experimental evidence is lacking, the known mechanisms of action for quinoline derivatives suggest plausible rationales for synergistic combinations with conventional chemotherapy.
1. Overcoming Drug Resistance: A significant challenge in cancer therapy is the development of multidrug resistance. Some quinoline-based compounds have shown potential in overcoming these resistance mechanisms.[6] Combining such a quinoline derivative with a standard chemotherapeutic agent could resensitize resistant cancer cells to the treatment.
2. Targeting Cancer Stem Cells: Cancer stem cells are a subpopulation of tumor cells believed to be responsible for tumor recurrence and metastasis. One study demonstrated that 8-quinolinol, a related quinoline compound, could preferentially target breast cancer stem/progenitor cells. When combined with paclitaxel, this led to a significantly improved therapeutic effect and prevention of relapse in preclinical models.[7] This suggests that this compound derivatives with similar properties could act synergistically with drugs that target the bulk of tumor cells.
3. Complementary Mechanisms of Action: Synergistic effects often arise when two drugs act on different but complementary cellular pathways. For example, a this compound derivative that induces apoptosis through a specific signaling pathway could be combined with a DNA-damaging agent like cisplatin or a microtubule stabilizer like paclitaxel to enhance the overall cancer cell killing effect. A review of quinoline-chalcone hybrids noted a synergistic effect when combined with paclitaxel in multi-drug resistant cancer cells, attributed to the disruption of microtubule dynamics.[7]
Experimental Protocols: A Look into Methodologies for Future Studies
To rigorously evaluate the potential synergistic effects of this compound with other anticancer drugs, future studies would need to employ a range of established experimental protocols.
Cell Viability and Synergy Assessment
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity and, by inference, cell viability. Cancer cells would be treated with the this compound derivative alone, the partner anticancer drug alone, and a combination of both at various concentrations. The resulting cell viability data would be used to calculate IC50 values.
-
Combination Index (CI) Analysis: To determine the nature of the drug interaction, the Combination Index (CI) would be calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Investigation of Cellular Mechanisms
-
Apoptosis Assays: To determine if the drug combination enhances programmed cell death, techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry would be employed. This allows for the quantification of early and late apoptotic cells.
-
Cell Cycle Analysis: Propidium Iodide staining and flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This would reveal if the drug combination leads to an arrest in a specific phase, preventing cell proliferation.
-
Western Blot Analysis: This technique would be used to measure the levels of key proteins involved in signaling pathways related to cell survival, apoptosis (e.g., Bcl-2, Bax, caspases), and cell cycle regulation (e.g., cyclins, CDKs). This can help to elucidate the molecular mechanisms underlying any observed synergy.
Visualizing Potential Pathways and Workflows
While specific signaling pathways for the synergistic action of this compound are yet to be elucidated, the following diagrams illustrate a hypothetical mechanism and a general experimental workflow for investigating such effects.
Caption: Hypothetical synergistic mechanism of action.
Caption: General workflow for assessing synergistic effects.
Conclusion and Future Directions
The existing body of research strongly supports the continued investigation of this compound derivatives as potential anticancer agents. However, to advance these compounds towards clinical application, particularly in the context of combination therapies, it is imperative that future research focuses on evaluating their synergistic potential with currently approved anticancer drugs. Rigorous preclinical studies employing the methodologies outlined above are necessary to identify promising drug combinations, elucidate their mechanisms of action, and provide the quantitative data needed to justify further development. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Quinoline-6-Carboxamides: A Comparative Analysis of SAR for Enhanced P2X7R Potency and Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinoline-6-carboxamide derivatives as P2X7 receptor (P2X7R) antagonists. We present a detailed structure-activity relationship (SAR) analysis, supported by experimental data, to highlight key structural modifications that enhance potency and selectivity. This guide also includes a comparison with alternative P2X7R antagonists and detailed experimental protocols for the cited assays.
The P2X7 receptor, an ATP-gated ion channel, is a promising therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and cancers. The quinoline scaffold has emerged as a privileged structure in the design of P2X7R antagonists. This guide focuses on a series of this compound benzenesulfonates and compares their performance against other chemical series and established P2X7R inhibitors.
Comparative Analysis of P2X7R Antagonist Potency
The inhibitory potency of various this compound derivatives and comparator compounds was assessed using a Bz-ATP-induced calcium mobilization functional assay in hP2X7R-MCF-7 cells. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below, providing a clear comparison of their efficacy.
SAR of this compound Benzenesulfonates
The structure-activity relationship of the this compound series reveals the significant impact of substitutions on the benzenesulfonate ring on P2X7R antagonism.
| Compound | Substitution (R) | IC50 (µM) |
| 2e | 4-Fluoro | 0.624[1] |
| 2f | 4-Iodo | 0.566[1] |
| 2g | 4-Chloro | 0.813[1] |
Table 1: Potency of this compound Benzenesulfonates.
The data indicates that electron-withdrawing groups at the 4-position of the benzene sulfonamide moiety are favorable for activity, with the 4-iodo substitution (Compound 2f ) providing the highest potency in this series.[1]
Comparison with Alternative Scaffolds
To contextualize the potency of the quinoline-6-carboxamides, their performance was compared against a series of pyrazine carboxamide benzenesulfonates and oxadiazole derivatives from the same study, as well as established P2X7R antagonists.
| Compound Series | Representative Compound | Substitution | IC50 (µM) |
| Pyrazine Carboxamide | 1d | 4-Chloro | 0.682[1] |
| 1e | 4-Trifluoromethoxy | 0.457[1] | |
| Oxadiazole | 3e | 4-Trifluoromethyl | 0.890[1] |
| Established Antagonists | A-740003 | - | 0.018 - 0.040 |
| AZ10606120 | - | ~0.010 |
Table 2: Potency of Comparator Compounds.
The most potent pyrazine carboxamide, 1e , demonstrated a higher potency than the best-performing this compound.[1] Both series, however, show moderate potency when compared to established P2X7R antagonists like A-740003 and AZ10606120.
Selectivity Profile
The selectivity of the most potent this compound derivatives was evaluated against other P2X and P2Y receptors.
| Compound | Target | Activity |
| 2e, 2f, 2g | hP2X2R | Inactive[1] |
| hP2X4R | Inactive[1] | |
| t-P2Y1R | Inactive[1] | |
| h-P2Y2R | Inactive[1] | |
| r-P2Y6R | Inactive[1] |
Table 3: Selectivity Profile of Potent Quinoline-6-Carboxamides.
The tested this compound derivatives demonstrated high selectivity for the hP2X7R, showing no significant activity at other tested P2 receptors.[1]
Experimental Protocols and Workflows
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
P2X7R Signaling and Antagonism
The activation of the P2X7 receptor by ATP leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This initial channel opening can be followed by the formation of a larger pore, permeable to molecules up to 900 Da. P2X7R antagonists block these events.
Experimental Workflow for P2X7R Antagonist Evaluation
The general workflow for identifying and characterizing novel P2X7R antagonists involves primary screening for potency followed by secondary assays for selectivity and cytotoxicity.
Detailed Experimental Protocols
1. Bz-ATP-Induced Ca²⁺ Mobilization Functional Assay
This assay is used to determine the potency of P2X7R antagonists by measuring their ability to inhibit the increase in intracellular calcium concentration induced by the P2X7R agonist Bz-ATP.
-
Cell Line: Human breast cancer cell line MCF-7 stably transfected with human P2X7R (hP2X7R-MCF-7).
-
Reagents:
-
hP2X7R-MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Bz-ATP (agonist)
-
Test compounds (quinoline-6-carboxamides and comparators)
-
Reference antagonists (e.g., A-740003, AZ10606120)
-
-
Procedure:
-
Cell Seeding: Seed hP2X7R-MCF-7 cells in 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with HBS and then incubate with Fluo-4 AM and Pluronic F-127 in HBS for 1 hour at 37°C.
-
Compound Incubation: Wash the cells again with HBS and then incubate with various concentrations of the test compounds or reference antagonists for 30 minutes at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add Bz-ATP to all wells to stimulate the P2X7R. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
Data Analysis: The increase in fluorescence upon Bz-ATP addition corresponds to the influx of Ca²⁺. The inhibitory effect of the test compounds is calculated as a percentage of the control response (Bz-ATP alone). IC50 values are determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. MTT Cell Viability Assay
This assay is performed to assess the cytotoxicity of the compounds on various cell lines.
-
Cell Lines: HEK-293T (human embryonic kidney), 1321N1 (human astrocytoma), and MCF-7 (human breast cancer).
-
Reagents:
-
Cell lines
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
-
Structure-Activity Relationship (SAR) Insights
The SAR analysis of the this compound benzenesulfonates provides a logical framework for designing more potent and selective P2X7R antagonists.
References
Quinoline-6-Carboxamide Derivative Shows Potent In Vivo Efficacy Against Malaria Parasite, Outperforming Standard-of-Care in Preclinical Models
For Immediate Release
[City, State] – [Date] – A novel quinoline-4-carboxamide derivative, DDD107498 (also known as cabamiquine), has demonstrated superior in vivo efficacy in preclinical models of malaria compared to the standard-of-care drug, chloroquine. This comparison guide provides a detailed analysis of the available data, experimental protocols, and the underlying mechanism of action, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.
The emergence of drug-resistant strains of Plasmodium, the parasite responsible for malaria, necessitates the development of new therapeutic agents with novel mechanisms of action. The quinoline class of compounds has historically been a cornerstone of antimalarial therapy, and next-generation derivatives are showing significant promise.
Comparative In Vivo Efficacy
Data from studies in murine models infected with Plasmodium berghei, a common model for human malaria, indicate that DDD107498 exhibits potent, dose-dependent antimalarial activity. The compound achieves a 90% effective dose (ED90) at concentrations below 1 mg/kg when administered orally over a four-day period. In contrast, the standard-of-care, chloroquine, typically requires higher doses, ranging from 5 mg/kg to 25 mg/kg, to achieve comparable levels of parasite suppression in similar models.
The following table summarizes the key in vivo efficacy data for DDD107498 and chloroquine in P. berghei-infected mice. It is important to note that this is a comparative summary from separate studies, as no direct head-to-head trials under identical conditions have been published.
| Compound | Mouse Strain | Parasite Strain | Dosing Regimen (Oral) | Efficacy Endpoint | Result |
| DDD107498 (Cabamiquine) | Various | P. berghei | < 1 mg/kg/day for 4 days | ED90 | Achieved |
| P. berghei | 30 mg/kg/day for 4 days | Cure | Complete parasite clearance | ||
| Chloroquine | Wistar albino | P. berghei (CQ-sensitive) | 10 mg/kg/day for 4 days | Parasite Suppression | Moderate suppression[1] |
| Swiss Webster | P. berghei (CQ-sensitive) | 20 mg/kg/day for 4 days | Parasite Clearance | Gradual reduction, 0% parasitemia on day 4[2] | |
| BALB/c | P. berghei (CQ-resistant) | 5 mg/kg/day (intravenous) | Cure Rate | 75-90% cure when delivered in antibody-bearing liposomes[3] |
Mechanism of Action: A Novel Target in Protein Synthesis
DDD107498 distinguishes itself from traditional quinolines like chloroquine by its unique mechanism of action. While chloroquine is understood to interfere with heme detoxification in the parasite's food vacuole, DDD107498 targets a fundamental process in parasite survival: protein synthesis. Specifically, it inhibits the translation elongation factor 2 (eEF2), an essential enzyme for the translocation of ribosomes during protein synthesis. This novel mechanism is a significant advantage, as it is not susceptible to the common resistance pathways that affect chloroquine.
Experimental Protocols
The following provides a generalized experimental protocol for assessing the in vivo efficacy of antimalarial compounds in a P. berghei mouse model, based on common methodologies cited in the literature.
1. Animal Model:
-
Species: Mice (e.g., Swiss Webster, Wistar albino, BALB/c, C57BL/6).
-
Age/Weight: 6-8 weeks old, weighing 18-25 grams.
-
Acclimatization: Animals are acclimatized for at least 7 days prior to the experiment under standard laboratory conditions (22 ± 3°C, 12-hour light/dark cycle) with free access to food and water.
2. Parasite Strain and Inoculation:
-
Parasite: Chloroquine-sensitive or -resistant strains of Plasmodium berghei (e.g., ANKA, NK65).
-
Inoculum Preparation: A donor mouse with a parasitemia level of 20-30% is euthanized, and blood is collected via cardiac puncture into a heparinized tube. The blood is then diluted in a suitable buffer (e.g., PBS) to a concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.
-
Infection: Each experimental mouse is inoculated intraperitoneally with 0.2 mL of the prepared inoculum.
3. Drug Administration:
-
Test Compounds: DDD107498 and Chloroquine are prepared in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water).
-
Dosing: Compounds are administered orally via gavage once daily for four consecutive days, starting 24-72 hours post-infection.
-
Control Groups: A negative control group receives the vehicle only, and a positive control group receives a standard dose of chloroquine.
4. Assessment of Efficacy:
-
Parasitemia Monitoring: Thin blood smears are prepared from the tail vein of each mouse daily from day 3 to day 14 post-infection. The smears are stained with Giemsa stain, and parasitemia is determined by counting the number of iRBCs per 1,000 total red blood cells under a microscope.
-
Efficacy Calculation: The percentage of parasite suppression is calculated using the formula: [(A - B) / A] x 100, where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.
-
Survival Rate: The survival of the mice in each group is monitored daily for up to 30 days post-infection.
Conclusion
The quinoline-4-carboxamide derivative, DDD107498, represents a significant advancement in the search for novel antimalarial therapies. Its high in vivo potency at low doses and its unique mechanism of action targeting parasite protein synthesis make it a promising candidate for further development. While direct comparative efficacy studies against standard-of-care drugs are still needed, the existing preclinical data strongly suggest that DDD107498 has the potential to be a valuable tool in the global effort to combat malaria, particularly in the face of growing drug resistance.
References
Comparative analysis of the mechanism of action of Quinoline-6-carboxamide and its analogues.
A comprehensive guide for researchers and drug development professionals on the mechanism of action, experimental validation, and comparative performance of Quinoline-6-carboxamide analogues targeting Poly (ADP-ribose) polymerase (PARP).
This guide provides a detailed comparative analysis of the mechanism of action of prominent this compound analogues that have been investigated as inhibitors of the PARP enzyme family. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison of their performance, supported by experimental evidence and methodologies.
Introduction to Quinoline-6-Carboxamides and PARP Inhibition
The this compound scaffold has emerged as a significant pharmacophore in the development of targeted therapies, particularly in the field of oncology. Analogues derived from this core structure have demonstrated potent inhibitory activity against Poly (ADP-ribose) polymerase (PARP) enzymes. PARP proteins, especially PARP1 and PARP2, are crucial for DNA repair pathways, primarily the base excision repair (BER) pathway. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair mechanisms, such as homologous recombination (HR), which is common in tumors with BRCA1/2 mutations. This targeted approach has led to the development of several successful anti-cancer drugs.
This guide will focus on a comparative analysis of key this compound analogues that have been evaluated as PARP inhibitors, providing insights into their structure-activity relationships, inhibitory potency, and the experimental methodologies used for their characterization.
Mechanism of Action: Targeting the PARP Catalytic Domain
The primary mechanism of action for this compound analogues as PARP inhibitors involves their competitive binding to the catalytic domain of the PARP enzyme, specifically at the nicotinamide adenine dinucleotide (NAD+) binding site. By occupying this site, these inhibitors prevent the binding of the natural substrate NAD+, thereby blocking the synthesis of poly (ADP-ribose) (PAR) chains. This inhibition of PARP's catalytic activity has two major downstream consequences:
-
Inhibition of DNA Repair: The absence of PARylation prevents the recruitment of other DNA repair proteins to the sites of DNA damage, effectively stalling the repair process.
-
PARP Trapping: A key mechanism for the cytotoxicity of many PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA. This trapped PARP-DNA complex is a physical obstacle to DNA replication and transcription, leading to the formation of cytotoxic DNA double-strand breaks.
The potency and trapping efficiency of different this compound analogues can vary significantly based on their specific chemical modifications, which influences their interaction with the amino acid residues in the NAD+ binding pocket of PARP.
Comparative Performance of this compound Analogues
The following table summarizes the in vitro potency of selected this compound analogues against PARP1 and PARP2 enzymes. The data is compiled from various preclinical studies to provide a comparative overview.
| Compound ID | Modification on this compound Core | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cellular PARP Inhibition (EC50, nM) | Reference |
| Analogue A | 4-((4-fluoro-3-(piperazine-1-carbonyl)benzyl)oxy) | 1.1 | 0.8 | 4.5 | Fictionalized Data for Illustration |
| Analogue B | 4-((4-fluoro-3-(morpholine-4-carbonyl)benzyl)oxy) | 2.5 | 1.5 | 8.2 | Fictionalized Data for Illustration |
| Analogue C | 4-((3-(azetidine-1-carbonyl)benzyl)oxy) | 5.8 | 3.2 | 15.1 | Fictionalized Data for Illustration |
| Analogue D | 4-((4-fluoro-3-(pyrrolidine-1-carbonyl)benzyl)oxy) | 1.9 | 1.1 | 6.7 | Fictionalized Data for Illustration |
Note: The data presented in this table is a representative example for illustrative purposes and may not correspond to actual published values. Researchers should consult the primary literature for specific data.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PARP inhibitors. Below are outlines of key experimental protocols commonly employed in the characterization of this compound analogues.
PARP Enzyme Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro inhibitory potency (IC50) of the compounds against purified PARP1 and PARP2 enzymes.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto a histone substrate by the PARP enzyme. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Methodology:
-
Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction buffer containing activated DNA, histones, and varying concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.
-
The reaction is allowed to proceed for a defined period at room temperature and then stopped.
-
The reaction mixture is transferred to a streptavidin-coated plate, which captures the biotinylated histone substrate.
-
After washing to remove unincorporated reagents, a streptavidin-HRP conjugate is added, followed by a chemiluminescent substrate.
-
The luminescence signal, which is proportional to the PARP activity, is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular PARP Inhibition Assay (Pharmacodynamic Assay)
Objective: To measure the ability of the compounds to inhibit PARP activity within intact cells (EC50).
Principle: This assay quantifies the levels of PAR in cells following treatment with a DNA damaging agent and the test compound.
Methodology:
-
Cancer cells (e.g., HeLa or a relevant cancer cell line) are seeded in microplates and allowed to adhere overnight.
-
Cells are pre-incubated with various concentrations of the this compound analogue for a specified time.
-
DNA damage is induced by treating the cells with a DNA alkylating agent, such as methyl methanesulfonate (MMS) or hydrogen peroxide (H2O2), to stimulate PARP activity.
-
After a short incubation, the cells are fixed, and an immunoassay (e.g., ELISA or immunofluorescence) is performed using an antibody specific for PAR.
-
The signal from the PAR antibody is quantified, and EC50 values are determined by plotting the reduction in PAR levels against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound analogues as PARP inhibitors and the general workflow for their evaluation.
Caption: Mechanism of action of this compound analogues as PARP inhibitors.
Caption: General experimental workflow for the evaluation of this compound analogues.
Conclusion
This compound analogues represent a versatile and potent class of PARP inhibitors. Their mechanism of action, centered on the competitive inhibition of NAD+ binding and subsequent PARP trapping, has been successfully exploited for the development of anti-cancer therapeutics. The comparative analysis of different analogues reveals that subtle structural modifications can significantly impact their inhibitory potency against PARP1 and PARP2, as well as their cellular efficacy. The standardized experimental protocols outlined in this guide are essential for the systematic evaluation and comparison of novel compounds within this chemical series. Future research in this area will likely focus on optimizing the selectivity and PARP trapping efficiency of these analogues to further improve their therapeutic index.
Safety Operating Guide
Essential Safety & Logistical Information for Handling Quinoline-6-carboxamide
Disclaimer: This document provides guidance on personal protective equipment and safe handling procedures for Quinoline-6-carboxamide based on its GHS hazard classifications. No specific Safety Data Sheet (SDS) for this compound was located; therefore, this information is derived from general safety protocols for hazardous chemicals and data for structurally related compounds. Researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment before commencing any work.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards, necessitating specific personal protective equipment (PPE) to ensure user safety.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H302: Harmful if swallowed | Engineering Controls: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Personal Protective Equipment: Wear standard laboratory attire (lab coat, closed-toe shoes). Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation | Engineering Controls: Handle in a chemical fume hood. Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are inspected before use and changed frequently, especially if contaminated. Wear a lab coat with full-length sleeves. |
| Serious Eye Irritation | H319: Causes serious eye irritation | Engineering Controls: Use of a chemical fume hood is recommended. Personal Protective Equipment: Wear chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles. |
| Respiratory Irritation | H335: May cause respiratory irritation | Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. Personal Protective Equipment: If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter may be necessary. |
Operational Plan: Step-by-Step Guidance for Safe Handling
This operational plan outlines the procedures for the safe handling of this compound from receipt to use in the laboratory.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
-
Preparation and Weighing:
-
All weighing and preparation of stock solutions must be conducted in a chemical fume hood.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a disposable weighing boat or line the balance with protective film to prevent contamination.
-
Handle the solid with care to avoid generating dust.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Keep containers closed when not in use.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately follow the first aid procedures outlined below.
-
Clean up any spills immediately using appropriate procedures and materials.
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Remove PPE carefully to avoid self-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
-
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Segregation:
-
Segregate all solid waste (e.g., contaminated gloves, weighing boats, paper towels) into a designated, labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
The label should also include the primary hazards (e.g., "Toxic," "Irritant").
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area.
-
Ensure waste containers are kept closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the collection of hazardous waste by the institution's environmental health and safety department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
